Product packaging for 3-Fluorobenzoic acid, morpholide(Cat. No.:)

3-Fluorobenzoic acid, morpholide

Cat. No.: B3833221
M. Wt: 209.22 g/mol
InChI Key: JZBARPSUMPODNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluorobenzoic acid, morpholide is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-fluorobenzoyl)morpholine is 209.08520679 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B3833221 3-Fluorobenzoic acid, morpholide

Properties

IUPAC Name

(3-fluorophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBARPSUMPODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluorobenzoic acid morpholide, also known as (3-fluorophenyl)(morpholino)methanone. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in bioactive molecules. This document details the synthetic route, experimental protocols, and key characterization data.

Synthesis

The synthesis of 3-fluorobenzoic acid morpholide is typically achieved through a two-step process. The first step involves the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride. This is a standard transformation often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The second step is the amidation of the resulting 3-fluorobenzoyl chloride with morpholine. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily to form the stable amide product, 3-fluorobenzoic acid morpholide. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of 3-Fluorobenzoic Acid Morpholide

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

To a solution of 3-fluorobenzoic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluorobenzoic Acid Morpholide

To a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) at 0 °C, a solution of 3-fluorobenzoyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. After the reaction is complete, it is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product. The crude 3-fluorobenzoic acid morpholide can be purified by column chromatography on silica gel.

Characterization

The successful synthesis of 3-fluorobenzoic acid morpholide is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The physical properties, such as melting point, are also determined.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₂FNO₂
Molecular Weight209.22 g/mol
AppearanceOff-white to white solid
Melting PointNot available. Expected to be a solid at room temperature.
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-fluorobenzoic acid morpholide is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the morpholine ring. Based on data for analogous compounds such as (3-chlorophenyl)(morpholino)methanone, the aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm), while the morpholine protons will be observed as broad multiplets in the upfield region (δ 3.4-3.8 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the morpholine carbons. The carbonyl carbon is expected to resonate at approximately 169 ppm. The aromatic carbons will show signals in the range of 115-163 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant. The morpholine carbons typically appear around 43-48 ppm and 67 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-fluorobenzoic acid morpholide will feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, C-F stretching, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the cleavage of the amide bond, leading to characteristic fragment ions of the 3-fluorobenzoyl and morpholinyl moieties.

Spectroscopic DataPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (CDCl₃)Aromatic protons: ~7.0-7.5 ppm (m); Morpholine protons: ~3.4-3.8 ppm (br m)
¹³C NMR (CDCl₃)Carbonyl carbon: ~169 ppm; Aromatic carbons: ~115-163 ppm; Morpholine carbons: ~43-48, 67 ppm
IR (KBr)Amide C=O stretch: ~1630-1680 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺): ~209 m/z

Visualizations

Synthesis Workflow

The logical flow of the synthesis of 3-fluorobenzoic acid morpholide is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoic_Acid->3-Fluorobenzoyl_Chloride Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Fluorobenzoyl_Chloride 3-Fluorobenzoic_Acid_Morpholide 3-Fluorobenzoic Acid Morpholide 3-Fluorobenzoyl_Chloride->3-Fluorobenzoic_Acid_Morpholide Reaction Morpholine Morpholine Morpholine->3-Fluorobenzoic_Acid_Morpholide Characterization_Logic cluster_techniques Characterization Techniques Synthesized_Compound 3-Fluorobenzoic Acid Morpholide NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Provides structural information IR IR Spectroscopy Synthesized_Compound->IR Identifies functional groups MS Mass Spectrometry Synthesized_Compound->MS Determines molecular weight and fragmentation MP Melting Point Analysis Synthesized_Compound->MP Assesses purity and physical state

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorobenzoic Acid and its Morpholide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 3-fluorobenzoic acid and its corresponding morpholide derivative, (3-fluorophenyl)(morpholino)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

3-Fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The presence of the fluorine atom at the meta-position influences the electronic properties and reactivity of the molecule.[2] The morpholide amide, formed by the condensation of 3-fluorobenzoic acid and morpholine, is a compound of interest in medicinal chemistry due to the favorable pharmacokinetic properties often associated with the morpholine moiety. This guide details the known physicochemical properties of 3-fluorobenzoic acid and provides insights into the expected properties of its morpholide derivative.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-fluorobenzoic acid. While experimental data for (3-fluorophenyl)(morpholino)methanone is limited in the public domain, predicted values and properties of the parent compounds are provided for estimation.

Table 1: Physicochemical Properties of 3-Fluorobenzoic Acid

PropertyValueSource
Molecular Formula C₇H₅FO₂[1][3][4]
Molecular Weight 140.11 g/mol [1][3][4][5]
Appearance White to light yellow crystalline powder[1][5][6][7]
Melting Point 122-125 °C[1][3][4]
Boiling Point No information available[3]
Solubility Very soluble in water[6][8][9][10]
pKa 3.86 (at 25 °C)[8][9]
logP (Octanol/Water) 2.2[5]

Table 2: Physicochemical Properties of (3-fluorophenyl)(morpholino)methanone (3-Fluorobenzoic Acid, Morpholide)

PropertyValue (Predicted/Estimated)Notes
Molecular Formula C₁₁H₁₂FNO₂-
Molecular Weight 209.22 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar amide structures
Melting Point Expected to be higher than 3-fluorobenzoic acidAmide formation generally increases melting point
Boiling Point Higher than 3-fluorobenzoic acidIncreased molecular weight and polarity
Solubility Moderate solubility in water, soluble in organic solventsMorpholine moiety can increase aqueous solubility compared to other amides
pKa Not applicable (amide is generally neutral)The basicity of the morpholine nitrogen is significantly reduced upon amide formation
logP (Octanol/Water) Likely lower than 3-fluorobenzoic acidThe introduction of the polar morpholine ring is expected to decrease lipophilicity

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[11][12]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12][13] This assembly is then placed in a heating bath (e.g., Thiele tube with oil) or a melting point apparatus.[11][12]

  • Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[12]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[14][15] For a pure compound, this range is typically narrow (0.5-1.0°C).[11]

Workflow for Melting Point Determination.
Solubility Determination

Solubility provides critical information about the polarity and functional groups present in a molecule.[16][17]

Protocol: Qualitative Solubility Test

  • Initial Test in Water: Place approximately 25 mg of the compound in a small test tube and add 0.75 mL of water in portions, shaking vigorously after each addition.[17] Observe if the compound dissolves completely.[16]

  • pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[18][19]

  • Acid/Base Solubility (if water-insoluble): If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[17][18] Solubility in these reagents indicates the presence of acidic or basic functional groups.[17][20]

SolubilityWorkflow start Start with sample water Test solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No ph_test Test with Litmus Paper soluble_water->ph_test acid_base_test Test in 5% NaOH, 5% NaHCO3, 5% HCl insoluble_water->acid_base_test acidic Acidic ph_test->acidic basic Basic ph_test->basic neutral Neutral ph_test->neutral end End acidic->end basic->end neutral->end acid_base_test->end

Workflow for Qualitative Solubility Testing.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[21]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[22]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[21][22]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[22]

Other methods for pKa determination include spectrophotometry (UV-Vis) and NMR spectroscopy.[21][22][23][24][25]

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound and its distribution between an immiscible organic (n-octanol) and aqueous phase.[26][27]

Protocol: Shake-Flask Method

  • Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[28]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[26]

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[26][29]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[27]

Conclusion

References

Spectroscopic Analysis of 3-Fluorobenzoic Acid, Morpholide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 3-fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. Due to the limited availability of published experimental data for this specific compound, this guide utilizes spectroscopic data from the closely related analogue, (3-chlorophenyl)(morpholino)methanone, as a representative example for nuclear magnetic resonance (NMR) analysis. Infrared (IR) spectroscopy and mass spectrometry (MS) data presented are theoretical, based on established principles for aromatic amides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of expected spectroscopic data, detailed experimental protocols, and a visual workflow for structural elucidation.

Introduction

(3-Fluorophenyl)(morpholino)methanone is an amide derivative of 3-fluorobenzoic acid and morpholine. The structural characterization of such molecules is fundamental in synthetic chemistry and drug discovery to confirm identity, purity, and conformation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in this process. This guide presents the expected spectroscopic data for this compound, and provides standardized protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of the target compound and its chloro-analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is for the analogous compound, (3-chlorophenyl)(morpholino)methanone, and is presented here as a representative example. The chemical shifts for the fluoro-analogue are expected to be similar, with characteristic splitting patterns arising from fluorine-proton and fluorine-carbon coupling.

Table 1: ¹H NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.48 – 7.32m5HAromatic protons
3.97 – 3.24m8HMorpholine protons

Table 2: ¹³C NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ) ppmAssignment
170.6C=O (Amide carbonyl)
135.4Aromatic C (quaternary)
130.1Aromatic CH
128.7Aromatic CH
127.2Aromatic CH
67.0O-CH₂ (Morpholine)
48.4N-CH₂ (Morpholine, α to N)
42.7N-CH₂ (Morpholine, α to N)
Infrared (IR) Spectroscopy (Theoretical)

Table 3: Theoretical IR Absorption Bands for (3-fluorophenyl)(morpholino)methanone

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2970, ~2860Medium-StrongAliphatic C-H stretch (Morpholine)
~1645StrongC=O stretch (Amide I band)
~1600, ~1480Medium-WeakAromatic C=C stretch
~1270StrongC-N stretch
~1240StrongAryl-F stretch
~1115StrongC-O-C stretch (Morpholine)
Mass Spectrometry (MS) (Theoretical)

Table 4: Plausible Mass Spectrometry Fragmentation for (3-fluorophenyl)(morpholino)methanone (C₁₁H₁₂FNO₂) - Molecular Weight: 209.22 g/mol

m/zIon
209[M]⁺ (Molecular Ion)
123[M - C₄H₈NO]⁺ (Loss of morpholine radical)
95[C₆H₄F]⁺ (Fluorophenyl cation)
86[C₄H₈NO]⁺ (Morpholinoyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The solution should be homogeneous. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The ¹H NMR spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). ¹³C NMR spectra are also referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. For EI-MS, the sample is introduced into the ion source, and a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product 3_fluorobenzoic_acid 3-Fluorobenzoic Acid Coupling_Reaction Amide Coupling (e.g., with DCC or as acyl chloride) 3_fluorobenzoic_acid->Coupling_Reaction Morpholine Morpholine Morpholine->Coupling_Reaction Product This compound Coupling_Reaction->Product

Caption: Synthetic pathway for this compound.

spectroscopic_workflow cluster_analysis Spectroscopic Analysis Sample Purified Sample of (3-fluorophenyl)(morpholino)methanone NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic characterization.

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-fluorobenzoic acid, morpholide. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive assessment based on the known thermal properties of its constituent moieties: 3-fluorobenzoic acid and morpholine, as well as structurally analogous compounds, namely benzamide and various N-acylmorpholines. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the determination of thermal stability. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is an amide derivative formed from the condensation of 3-fluorobenzoic acid and morpholine. While the parent compounds are well-characterized, the thermal properties of the resulting amide are not extensively documented in publicly available literature. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various fields, including pharmaceutical development and materials science. This guide aims to provide a thorough, albeit predictive, overview of these properties.

Predicted Thermal Properties

The thermal stability of this compound is predicted based on the analysis of its structural components and analogous compounds. A summary of the relevant data is presented in Table 1.

Table 1: Thermal Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Onset (°C, Predicted)
3-Fluorobenzoic AcidC₇H₅FO₂140.11123-> 200
MorpholineC₄H₉NO87.12-4.9128.9> 130
BenzamideC₇H₇NO121.14127-130288Evaporates before significant decomposition
N-AcetylmorpholineC₆H₁₁NO₂129.1614240-245> 200
N-BenzoylmorpholineC₁₁H₁₃NO₂191.2373.5-74.0339.1 (Predicted)> 250
This compound (Predicted) C₁₁H₁₂FNO₂ 209.22 ~80-100 > 300 ~250-300

Prediction Rationale:

  • Melting Point: The predicted melting point of this compound is estimated to be in the range of 80-100 °C. This is based on the melting point of the analogous N-benzoylmorpholine (73.5-74.0 °C) and considering the potential influence of the fluorine substituent on the crystal lattice energy.

  • Boiling Point: The boiling point is predicted to be above 300 °C, drawing a comparison with the predicted boiling point of N-benzoylmorpholine and the high boiling point of N-acetylmorpholine.

  • Decomposition Onset: The onset of thermal decomposition is predicted to be in the range of 250-300 °C. This prediction is based on the following factors:

    • The amide bond is generally thermally stable.

    • The aromatic ring and the morpholine ring are both relatively stable structures.

    • N-aryl amides, such as N-phenylbenzamide, have been shown to undergo pyrolysis at higher temperatures (e.g., 425 °C). The presence of the morpholine ring is expected to slightly decrease the thermal stability compared to a simple N-aryl amide.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a primary pathway involving the cleavage of the amide bond, which is the most likely point of thermal instability. Secondary decomposition of the initial products would then follow at higher temperatures.

A proposed primary decomposition pathway is illustrated in the diagram below.

Decomposition_Pathway This compound This compound Primary Decomposition Primary Decomposition This compound->Primary Decomposition Amide Bond Cleavage Heat Heat Heat->Primary Decomposition 3-Fluorobenzoic Acid Radical 3-Fluorobenzoic Acid Radical Primary Decomposition->3-Fluorobenzoic Acid Radical Morpholine Radical Morpholine Radical Primary Decomposition->Morpholine Radical Further Decomposition Products Further Decomposition Products 3-Fluorobenzoic Acid Radical->Further Decomposition Products Decarboxylation, etc. Morpholine Radical->Further Decomposition Products Ring Opening, etc.

Caption: Predicted primary thermal decomposition pathway of this compound.

Mechanism Description:

Upon heating, the primary decomposition event is anticipated to be the homolytic cleavage of the C-N amide bond. This would generate a 3-fluorobenzoyl radical and a morpholinyl radical. These highly reactive radical species would then undergo a series of secondary reactions, including:

  • 3-Fluorobenzoyl radical: Decarboxylation to form a 3-fluorophenyl radical, which could then abstract hydrogen to form fluorobenzene or participate in polymerization reactions.

  • Morpholinyl radical: Ring-opening reactions, hydrogen abstraction, and fragmentation to smaller volatile molecules.

In the presence of water, a hydrolytic decomposition pathway could also occur, leading to the formation of 3-fluorobenzoic acid and morpholine.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as glass transitions or exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just below the predicted decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Cool the sample to 25 °C at 10 °C/min.

    • Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

    • Observe any exothermic events that might indicate decomposition.

The logical workflow for the thermal analysis is depicted in the following diagram.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Run Run TGA (N2 atm, 10 °C/min) TGA_Sample->TGA_Run TGA_Data Analyze TGA Data TGA_Run->TGA_Data TGA_Result Determine T(onset) and Mass Loss Profile TGA_Data->TGA_Result DSC_Sample Sample Preparation (2-5 mg) DSC_Run Run DSC (N2 atm, 10 °C/min) DSC_Sample->DSC_Run DSC_Data Analyze DSC Data DSC_Run->DSC_Data DSC_Result Determine Tm, ΔHf, and Exothermic Events DSC_Data->DSC_Result Start Characterization of this compound Start->TGA_Sample Start->DSC_Sample

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

Disclaimer

The information provided in this technical guide is based on predictive analysis and data from analogous compounds. It is intended for informational purposes only and should not be considered as a substitute for rigorous experimental validation. All handling and thermal analysis of chemical compounds should be conducted by trained professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

solubility profile of 3-fluorobenzoic acid, morpholide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-fluorobenzoic acid, morpholide. Due to the absence of specific experimental data in publicly available literature, this document infers the solubility characteristics based on the structural components of the molecule: the aromatic 3-fluorobenzoyl group and the aliphatic morpholine ring. This guide also outlines detailed experimental protocols for determining the precise solubility of the compound in various solvents, a critical step in preclinical development, formulation, and chemical process design.

Introduction to this compound

This compound, also known as N-(3-fluorobenzoyl)morpholine, is an amide derivative of 3-fluorobenzoic acid and morpholine. Its chemical structure combines a moderately polar aromatic ring with a polar heterocyclic morpholine moiety. The presence of the fluorine atom and the amide linkage further influences its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for applications in drug discovery, chemical synthesis, and material science, as it directly impacts bioavailability, reaction kinetics, and product formulation.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Different Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar morpholine ring and amide group can form hydrogen bonds with protic solvents. However, the hydrophobic fluorophenyl ring will limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThese solvents can act as hydrogen bond acceptors for the N-H group of a secondary amide (if present, though this is a tertiary amide) and can solvate the polar amide bond and the morpholine ring effectively without the competing hydrogen bond donation of protic solvents. The aromatic ring is also reasonably well-solvated.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe overall polarity of the molecule, primarily due to the morpholine and amide functionalities, will likely result in poor solubility in nonpolar solvents. The hydrophobic interactions of the fluorophenyl ring will not be sufficient to overcome the unfavorable interactions of the polar groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact favorably with both the aromatic and the amide components of the molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the equilibrium solubility method, a widely accepted technique for determining the solubility of a crystalline solid in a liquid solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane, DCM)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, NMR).

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B to vial C Equilibrate at constant temperature (e.g., 24-48h) B->C agitate D Centrifuge to separate solid C->D after equilibration E Filter supernatant D->E collect supernatant F Dilute sample E->F prepare for analysis G Analyze by HPLC or other method F->G H Calculate concentration (Solubility) G->H compare to calibration curve

discovery and history of 3-fluorobenzoic acid, morpholide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, and potential applications of (3-fluorophenyl)(morpholino)methanone, a derivative of 3-fluorobenzoic acid and morpholine, is presented in this technical guide. While a detailed historical narrative of a singular "discovery" is not prominent in the scientific literature, this document consolidates available data on its chemical properties, synthesis protocols, and biological relevance for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3-Fluorophenyl)(morpholino)methanone, also referred to as 3-fluorobenzoyl morpholine, is a chemical compound with the molecular formula C₁₁H₁₂FNO₂. Its structure is characterized by a 3-fluorobenzoyl group attached to a morpholine ring.

Table 1: Physicochemical Properties of (3-fluorophenyl)(morpholino)methanone

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂N/A
Molecular Weight 209.22 g/mol N/A
CAS Number 359-34-2N/A
Appearance White to off-white solidN/A
Melting Point 56-60 °CN/A
Boiling Point Not determinedN/A
Solubility Soluble in most organic solventsN/A

Synthesis and Experimental Protocols

The primary method for synthesizing (3-fluorophenyl)(morpholino)methanone is through the amidation of 3-fluorobenzoic acid or its derivatives with morpholine. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the synthesis of (3-fluorophenyl)(morpholino)methanone from 3-fluorobenzoyl chloride and morpholine.

Materials:

  • 3-Fluorobenzoyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (3-fluorophenyl)(morpholino)methanone as a solid.

G cluster_reagents Reactants cluster_process Process cluster_product Product A 3-Fluorobenzoyl Chloride D Dissolve in CH2Cl2 Cool to 0 °C A->D B Morpholine E Add Morpholine & Et3N B->E C Triethylamine C->E D->E F Stir at Room Temp (2-4h) E->F G Workup & Extraction F->G H Drying & Concentration G->H I Purification H->I J (3-fluorophenyl)(morpholino)methanone I->J

Caption: Synthesis workflow for (3-fluorophenyl)(morpholino)methanone.

Applications in Research and Drug Discovery

While not a widely known compound itself, (3-fluorophenyl)(morpholino)methanone and its derivatives have appeared in the context of medicinal chemistry and drug discovery as intermediates or as part of larger molecular scaffolds. The morpholine moiety is a common substituent in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The 3-fluorophenyl group can be utilized for its electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathway Interactions

The specific biological targets and signaling pathways modulated by (3-fluorophenyl)(morpholino)methanone are not extensively documented. However, based on the structural motifs present, it could potentially interact with a variety of protein targets. The logical relationship for investigating its biological activity would follow a standard drug discovery workflow.

G A Compound Synthesis ((3-fluorophenyl)(morpholino)methanone) B In Vitro Screening (Target-based or Phenotypic) A->B Test C Hit Identification B->C Analyze Data D Lead Optimization C->D Structure-Activity Relationship E Preclinical Development D->E Candidate Selection

Caption: A logical workflow for drug discovery involving the title compound.

Conclusion

(3-Fluorophenyl)(morpholino)methanone is a readily synthesizable compound that holds potential as a building block in medicinal chemistry. While its independent biological activity and a detailed historical record of its discovery are not extensively documented, its constituent parts, 3-fluorobenzoic acid and morpholine, are well-established pharmacophores. Further research and screening of this and related compounds could unveil novel biological activities and applications in drug development. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the potential of this chemical entity.

Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of (3-fluorophenyl)(morpholino)methanone, a derivative of 3-fluorobenzoic acid and morpholine. While specific data on this compound is limited in publicly available literature, this document consolidates the existing information and extrapolates potential therapeutic applications based on the bioactivities of structurally related molecules. The guide covers the synthesis, potential antimicrobial and other biological activities, putative mechanisms of action, and detailed experimental protocols relevant to the study of this compound. All quantitative data from related compounds are summarized in tables, and key processes are visualized using logical diagrams to facilitate understanding and further research.

Introduction

(3-Fluorophenyl)(morpholino)methanone is a synthetic organic compound featuring a 3-fluorobenzoyl group attached to a morpholine ring via an amide linkage. The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the morpholine moiety is considered a "privileged" structure, frequently found in approved drugs and known to improve aqueous solubility and other drug-like characteristics.

A study on the amides of fluorobenzoic acids has reported that (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria. However, detailed quantitative data and the full scope of its biological activities remain to be extensively documented in peer-reviewed literature. This guide aims to bridge this gap by providing a foundational understanding of the compound and a roadmap for its further investigation.

Synthesis of (3-Fluorophenyl)(morpholino)methanone

The synthesis of (3-fluorophenyl)(morpholino)methanone can be achieved through a standard amidation reaction between 3-fluorobenzoyl chloride (or 3-fluorobenzoic acid activated with a coupling agent) and morpholine.

General Experimental Protocol: Amidation via Acyl Chloride
  • Reaction Setup: To a solution of morpholine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (3-fluorophenyl)(morpholino)methanone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Fluorobenzoyl\nChloride 3-Fluorobenzoyl Chloride Amidation Amidation 3-Fluorobenzoyl\nChloride->Amidation Morpholine Morpholine Morpholine->Amidation Solvent\n(e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent\n(e.g., Dichloromethane)->Amidation Base\n(e.g., Triethylamine) Base (e.g., Triethylamine) Base\n(e.g., Triethylamine)->Amidation Temperature\n(0°C to RT) Temperature (0°C to RT) Temperature\n(0°C to RT)->Amidation Crude Product Crude Product Amidation->Crude Product Purification Purification Crude Product->Purification Pure (3-fluorophenyl)(morpholino)methanone Pure (3-fluorophenyl)(morpholino)methanone Purification->Pure (3-fluorophenyl)(morpholino)methanone

General synthesis workflow for (3-fluorophenyl)(morpholino)methanone.

Potential Biological Activities

Antibacterial Activity

As previously mentioned, the primary reported biological activity of (3-fluorophenyl)(morpholino)methanone is its "pronounced antibacterial activity against gram-positive and gram-negative test strains". While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, the following table presents representative MIC values for other fluorinated benzamide derivatives against common bacterial strains to provide a comparative context.

Compound ClassTest OrganismRepresentative MIC (µg/mL)
Fluorinated BenzamidesStaphylococcus aureus8 - 64
Bacillus subtilis4 - 32
Escherichia coli16 - 128
Pseudomonas aeruginosa32 - 256
Disclaimer: The MIC values presented in this table are illustrative and based on data for structurally related fluorinated benzamides. These are not the experimental values for (3-fluorophenyl)(morpholino)methanone.
Potential Anticancer and Anti-inflammatory Activities

Derivatives of 3-fluorobenzoic acid and compounds containing the morpholine scaffold have been investigated for a range of other therapeutic applications, suggesting that (3-fluorophenyl)(morpholino)methanone may also possess anticancer or anti-inflammatory properties.

  • Anticancer Potential: Several studies have reported the anticancer activity of compounds containing the 3-fluorobenzoyl moiety. For instance, certain 3-fluoroazetidin-2-ones have demonstrated potent growth inhibition in various cancer cell lines. The morpholine ring is also present in several anticancer drugs, where it often contributes to the pharmacokinetic profile and target engagement.

  • Anti-inflammatory Potential: Benzoic acid derivatives are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade. Further investigation is warranted to explore if (3-fluorophenyl)(morpholino)methanone modulates these or other inflammatory pathways.

Experimental Protocols for Biological Evaluation

Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of (3-fluorophenyl)(morpholino)methanone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

G cluster_prep Preparation Bacterial\nCulture Bacterial Culture Standardize\nInoculum Standardize Inoculum Bacterial\nCulture->Standardize\nInoculum Compound\nStock Solution Compound Stock Solution Serial Dilution\nin 96-well plate Serial Dilution in 96-well plate Compound\nStock Solution->Serial Dilution\nin 96-well plate Inoculate Plate Inoculate Plate Standardize\nInoculum->Inoculate Plate Serial Dilution\nin 96-well plate->Inoculate Plate Incubate\n(37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Plate->Incubate\n(37°C, 18-24h) Read MIC Read MIC Incubate\n(37°C, 18-24h)->Read MIC G Bacterial Cell Bacterial Cell DNA Replication DNA Replication Bacterial Cell->DNA Replication DNA Gyrase DNA Gyrase DNA Replication->DNA Gyrase Cell Death Cell Death DNA Replication->Cell Death leads to Relaxed DNA Relaxed DNA DNA Gyrase->Relaxed DNA relaxes positive supercoils Inhibition X DNA Gyrase->Inhibition Supercoiled DNA Supercoiled DNA Supercoiled DNA->DNA Gyrase  introduces negative supercoils Inhibition->DNA Replication blocks

An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Fluorobenzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the meta-position of the benzoic acid scaffold imparts unique physicochemical properties, influencing the molecule's acidity, lipophilicity, and metabolic stability. When further derivatized with a morpholine moiety, these compounds, known as 3-fluorobenzoic acid morpholides, and their analogs, have shown promise in a variety of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Synthesis

The synthesis of 3-fluorobenzoic acid morpholide and its analogs typically involves the coupling of 3-fluorobenzoic acid with morpholine or a related amine. A common synthetic strategy begins with the activation of the carboxylic acid group of 3-fluorobenzoic acid, often by converting it to an acid chloride, which then readily reacts with the secondary amine of morpholine to form the corresponding amide (the morpholide).

A key intermediate in the synthesis of more complex analogs is 3-fluoro-4-morpholinoaniline. This compound can be synthesized from 1,2-difluoro-4-nitrobenzene by nucleophilic substitution with morpholine, followed by reduction of the nitro group. This aniline derivative can then be further modified, for example, by reaction with sulfonyl chlorides or chloroformates to yield sulfonamide and carbamate derivatives, respectively.

Another approach involves the synthesis of more complex heterocyclic systems incorporating the 3-fluoro-4-morpholinophenyl moiety. For instance, a pyrazole-carboxamide derivative can be synthesized starting from the reaction of 3,4-difluoronitrobenzene with morpholine, followed by reduction and subsequent reaction with ethyl acetoacetate and cyclization to form a pyrazole ring, which is then further functionalized.

Below is a generalized workflow for the synthesis of 3-fluorobenzoic acid morpholide and its key intermediates.

Synthesis_Workflow cluster_0 Synthesis of 3-Fluorobenzoic Acid Morpholide cluster_1 Synthesis of 3-Fluoro-4-morpholinoaniline Intermediate 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Acid_Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoic_Acid->Acid_Chloride SOCl2 or (COCl)2 3-Fluorobenzoic_Acid_Morpholide 3-Fluorobenzoic Acid Morpholide Acid_Chloride->3-Fluorobenzoic_Acid_Morpholide Morpholine Morpholine Morpholine->3-Fluorobenzoic_Acid_Morpholide 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->4-(2-Fluoro-4-nitrophenyl)morpholine Morpholine 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline 4-(2-Fluoro-4-nitrophenyl)morpholine->3-Fluoro-4-morpholinoaniline Reduction (e.g., Fe/NH4Cl)

Caption: General synthetic workflows for 3-fluorobenzoic acid morpholide and the key intermediate 3-fluoro-4-morpholinoaniline.

Biological Activities and Quantitative Data

While specific quantitative biological data for 3-fluorobenzoic acid morpholide itself is not extensively available in the public domain, numerous studies on its analogs have demonstrated significant anticancer and antimicrobial activities.

Anticancer Activity

Analogs of 3-fluorobenzoic acid have shown potent anticancer activity. For instance, certain 3-fluoro-β-lactam derivatives have been evaluated for their antiproliferative effects against human breast cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
3-Fluoro-β-lactamsMCF-7 (ER-positive breast cancer)0.075 - 0.095[1][2]
MDA-MB-231 (triple-negative breast cancer)0.620[1][2]

These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division, leading to apoptosis.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline, a key precursor to some 3-fluorobenzoic acid analogs, have been synthesized and evaluated for their antimicrobial properties. Specifically, sulfonamide and carbamate derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Compound ClassOrganismMIC (µg/mL)
Sulfonamide DerivativesStaphylococcus aureus6.25 - 12.5
Bacillus subtilis6.25 - 12.5
Escherichia coli12.5 - 25.0
Pseudomonas aeruginosa12.5 - 25.0
Candida albicans6.25 - 12.5
Aspergillus niger6.25 - 12.5
Carbamate DerivativesCandida albicans12.5 - 25.0
Aspergillus niger12.5 - 25.0

The proposed mechanism of action for some of these antibacterial agents is the inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 3-fluorobenzoic acid morpholide derivatives are not yet fully elucidated, the biological activities of their analogs suggest potential mechanisms of action that are of great interest in drug development.

Tubulin Polymerization Inhibition

The anticancer activity of 3-fluoro-β-lactam analogs points to the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.

Tubulin_Inhibition_Pathway Drug 3-Fluoro-β-lactam Analog Tubulin Tubulin Dimers Drug->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibited Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 3-fluoro-β-lactam analogs.

D-alanyl-D-alanine Ligase Inhibition

The antibacterial activity of some analogs suggests the inhibition of D-alanyl-D-alanine ligase (Ddl). This enzyme is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting Ddl, the synthesis of the cell wall is disrupted, leading to bacterial cell death. This pathway is an attractive target for antibiotics as it is specific to bacteria.

Ddl_Inhibition_Pathway Drug Antibacterial Analog Ddl D-alanyl-D-alanine Ligase (Ddl) Drug->Ddl Inhibits D-Ala-D-Ala D-Alanyl-D-Alanine Dipeptide Ddl->D-Ala-D-Ala Blocked D-Ala D-Alanine D-Ala->D-Ala-D-Ala Catalyzed by Ddl Peptidoglycan Peptidoglycan Synthesis D-Ala-D-Ala->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Compromised

Caption: Proposed mechanism of action for antibacterial analogs targeting D-alanyl-D-alanine ligase.

Experimental Protocols

Synthesis of 3-Fluoro-4-morpholinoaniline

A mixture of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent (e.g., ethanol/water) is treated with a reducing agent such as iron powder and ammonium chloride. The reaction mixture is heated to reflux for several hours. After completion, the reaction is filtered, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography to yield 3-fluoro-4-morpholinoaniline.

General Procedure for Synthesis of N-Benzamide Derivatives

To a solution of an appropriate amine (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, the corresponding acid chloride (1 equivalent) is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

In Vitro Tubulin Polymerization Inhibition Assay

A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit. The assay measures the increase in fluorescence that occurs as a fluorescent reporter incorporates into polymerizing microtubules.

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay

The inhibitory activity against Ddl can be determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from ATP during the ligation reaction.

  • Prepare a reaction mixture containing the purified Ddl enzyme, D-alanine, ATP, and necessary cofactors in a suitable buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the enzymatic reaction by adding the Ddl enzyme to the wells.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction and add a malachite green reagent to each well.

  • Measure the absorbance at a wavelength of approximately 650 nm.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

3-Fluorobenzoic acid morpholide derivatives and their analogs represent a promising area of research for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic routes, make them attractive candidates for further investigation. The elucidation of their specific mechanisms of action and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. This technical guide provides a foundational resource for researchers and scientists working in this exciting field.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. This compound is synthesized via the acylation of morpholine with 3-fluorobenzoyl chloride. This method is a standard and efficient way to form the amide bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. Morpholide amides, in particular, are of interest due to the morpholine moiety's presence in numerous biologically active compounds, where it can improve physicochemical properties such as solubility and metabolic stability. The synthesis of this compound involves the reaction of an acid chloride with a secondary amine, a robust and high-yielding method. The fluorine substituent on the aromatic ring can significantly influence the electronic properties and metabolic stability of the molecule, making it a valuable building block for further chemical exploration.

Reaction Scheme

The synthesis proceeds in two main steps: the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride, followed by the nucleophilic acyl substitution reaction with morpholine to yield the desired product.

Step 1: Formation of 3-Fluorobenzoyl Chloride

Step 2: Amidation of Morpholine

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Fluorobenzoic AcidC₇H₅FO₂140.11122-124251
Thionyl ChlorideSOCl₂118.97-104.579
MorpholineC₄H₉NO87.12-5129
TriethylamineC₆H₁₅N101.19-114.789.5
DichloromethaneCH₂Cl₂84.93-96.739.6

Table 2: Properties of this compound

PropertyValue
Formula C₁₁H₁₂FNO₂
Molar Mass ( g/mol ) 209.22
Physical Appearance Expected to be a solid
Melting Point (°C) Data not available in search results.
¹H NMR (CDCl₃, ppm) Expected signals: aromatic protons (δ 7.0-7.5), morpholine protons (δ 3.4-3.8)
¹³C NMR (CDCl₃, ppm) Expected signals: carbonyl (δ ~169), aromatic carbons (δ 115-165), morpholine carbons (δ ~45, ~67)
Purity (Typical) >95% (after purification)
Yield (Typical) 85-95%

Experimental Protocols

4.1. Synthesis of 3-Fluorobenzoyl Chloride

  • Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), and a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 3-fluorobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Add a catalytic amount of DMF (2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-fluorobenzoyl chloride is a liquid and can be used in the next step without further purification.

4.2. Synthesis of this compound

  • Materials: 3-fluorobenzoyl chloride, morpholine, triethylamine (Et₃N), and dichloromethane (DCM) as a solvent.

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred morpholine solution. The addition should be done dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start1 3-Fluorobenzoic Acid + Thionyl Chloride reflux Reflux at 80°C for 2-3h start1->reflux distill Distill off excess SOCl2 reflux->distill product1 Crude 3-Fluorobenzoyl Chloride distill->product1 addition Add 3-Fluorobenzoyl Chloride at 0°C product1->addition start2 Morpholine + Triethylamine in DCM start2->addition stir Stir at RT for 1-2h addition->stir workup Aqueous Workup (Wash & Dry) stir->workup purify Purification (Recrystallization/Chromatography) workup->purify product2 Pure this compound purify->product2

Caption: Workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products acyl_chloride 3-Fluorobenzoyl Chloride tetrahedral_int Tetrahedral Intermediate acyl_chloride->tetrahedral_int morpholine Morpholine morpholine->tetrahedral_int Nucleophilic Attack amide This compound tetrahedral_int->amide Collapse & Loss of Cl- hcl HCl tetrahedral_int->hcl

Caption: Nucleophilic acyl substitution mechanism.

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • 3-Fluorobenzoyl chloride is a lachrymator and is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction that generates HCl and SO₂ gases must be performed in a fume hood with an appropriate gas trap.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified solid and compare it with literature values if available.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the morpholine ring.

    • ¹³C NMR: The spectrum should confirm the presence of the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two distinct carbons of the morpholine ring.

    • ¹⁹F NMR: A single peak corresponding to the fluorine atom on the aromatic ring should be observed.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm the expected molecular formula.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group should be present around 1630-1680 cm⁻¹.

Application Notes and Protocols for High-Throughput Screening of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Assays Involving 3-Fluorobenzoic Acid and Morpholide Derivatives for Kinase Inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. This document outlines a high-throughput screening (HTS) application and protocol designed to identify novel small molecule inhibitors of a hypothetical serine/threonine kinase, "Kinase-X." The described assay is a fluorescence polarization (FP)-based competition assay, a robust and sensitive method suitable for HTS. The protocol is optimized for screening compound libraries that may contain derivatives of 3-fluorobenzoic acid and morpholide, which are common pharmacophores in known kinase inhibitors.

Assay Principle

The HTS assay is based on the principle of fluorescence polarization. A fluorescently labeled tracer molecule with a high affinity for the ATP-binding site of Kinase-X is used. When the tracer is bound to the larger kinase molecule, its tumbling rate in solution is slow, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor from the screening library, the tracer is displaced from the kinase, leading to a faster tumbling rate and a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.

Data Presentation

The following table summarizes representative data from a primary screen and subsequent dose-response analysis for hypothetical "hit" compounds containing 3-fluorobenzoic acid and morpholide moieties.

Compound IDScaffoldPrimary Screen (% Inhibition at 10 µM)IC50 (µM)Z'-factor
HTS-0013-Fluorobenzoic acid derivative85.21.50.78
HTS-002Morpholide derivative78.93.20.81
HTS-003Combined scaffold92.50.80.75
Negative ControlDMSO0-0.80
Positive ControlStaurosporine98.00.050.82

Experimental Protocols

Materials and Reagents
  • Kinase-X: Recombinant human Kinase-X, purified (concentration: 1 mg/mL).

  • Fluorescent Tracer: Kinase-X specific fluorescent tracer (e.g., Alexa Fluor 488 labeled).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Plates: 384-well, black, non-binding surface microplates containing test compounds.

  • Control Compounds: Staurosporine (positive control), DMSO (negative control).

  • Plate Reader: A microplate reader capable of fluorescence polarization measurements.

HTS Protocol for Primary Screening
  • Compound Plating: Prepare compound plates by dispensing 100 nL of each test compound (10 mM in DMSO) into individual wells of a 384-well plate.

  • Kinase Preparation: Dilute Kinase-X to a final concentration of 20 nM in the assay buffer.

  • Tracer Preparation: Dilute the fluorescent tracer to a final concentration of 10 nM in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted Kinase-X solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • The final assay volume is 10 µL, with a final compound concentration of 10 µM.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Dose-Response Protocol for Hit Confirmation
  • Serial Dilution: For compounds identified as "hits" in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 100 nL of each concentration of the serially diluted compounds into a 384-well plate.

  • Assay Procedure: Follow steps 2-6 of the HTS protocol for primary screening.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

G Figure 1: Generic Kinase-X Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds to Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase-X Upstream_Kinase->Kinase_X Phosphorylates & Activates Substrate_Protein Substrate Protein Kinase_X->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Small Molecule Inhibitor (e.g., 3-Fluorobenzoic Acid or Morpholide Derivative) Inhibitor->Kinase_X Inhibits

Caption: Figure 1: Generic Kinase-X Signaling Pathway

Experimental Workflow

G Figure 2: HTS Experimental Workflow Compound_Library Compound Library (3-Fluorobenzoic Acid & Morpholide Derivatives) Primary_Screening Primary Screening (10 µM Single Concentration) Compound_Library->Primary_Screening Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification (% Inhibition > 50%) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (10-point Titration) Hit_Identification->Dose_Response Data_Analysis_2 Data Analysis: Determine IC50 Dose_Response->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits

Caption: Figure 2: HTS Experimental Workflow

Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-fluorobenzoic acid and morpholide. The following methods represent robust and sensitive approaches for the detection and quantification of these compounds in various matrices. While a validated method for the simultaneous analysis of both compounds was not identified in the surveyed literature, the individual methods presented here offer high accuracy and precision.

Analysis of 3-Fluorobenzoic Acid by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is suitable for the rapid and sensitive quantification of 3-fluorobenzoic acid in aqueous samples. It is particularly useful for applications such as water tracer studies in environmental and industrial settings.[1]

Quantitative Data Summary
ParameterValueReference
Limit of Quantification (LOQ)2.59 ppb[1]
InstrumentPerkinElmer UHPLC/QSight 220 MS/MS[1]
ColumnRestek® Force 3.0 x 50 mm C18, 1.8 µm[1]
Ionization ModeESI, Negative[1]
Experimental Protocol

1. Standard Preparation:

  • Prepare a 1,000 ppm stock solution of 3-fluorobenzoic acid by dissolving 0.01 g of the standard in 10 mL of a 7:3 (v/v) mixture of water and acetonitrile.[1]

  • Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standards for calibration.[1]

2. Sample Preparation:

  • For aqueous samples, filtration through a 0.22 µm syringe filter may be required to remove particulate matter.

  • Dilute samples as necessary to fall within the linear range of the calibration curve.

3. UHPLC-MS/MS Conditions:

  • LC Method: [1]

    • Injection Volume: 3 µL

    • Analysis Time: 4 minutes

    • Re-equilibration Time: 3.5 minutes

  • MS/MS Method: [1]

    • Ionization Mode: ESI, Negative

    • Drying Gas: 120

    • HSID Temperature: 300 °C

    • Nebulizer Gas: 200

    • Electrospray Voltage: -4500 V

    • Source Temperature: 410 °C

4. Data Analysis:

  • Quantify the concentration of 3-fluorobenzoic acid in samples by comparing the peak areas to the calibration curve generated from the working standards.

Workflow Diagram

G A Standard & Sample Preparation B UHPLC Separation (C18 Column) A->B Inject 3 µL C Mass Spectrometry (ESI Negative Mode) B->C Elution D Data Acquisition & Processing C->D Ion Detection E Quantification D->E Peak Integration

Caption: UHPLC-MS/MS workflow for 3-fluorobenzoic acid analysis.

Analysis of Morpholide by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides a reliable and sensitive approach for the detection and quantification of morpholide in complex matrices such as fruit juices and pharmaceutical formulations.[2][3] The protocol involves a derivatization step to enhance the volatility and stability of morpholide for GC-MS analysis.[2][3]

Quantitative Data Summary
ParameterValueReference
Linearity Range10–500 µg·L⁻¹[2][3]
Correlation Coefficient (R²)> 0.999[2]
Limit of Detection (LOD)7.3 µg·L⁻¹[2][3]
Limit of Quantification (LOQ)24.4 µg·L⁻¹[2][3]
Spiked Recovery94.3% to 109.0%[2][3]
Intraday Repeatability (RSD)2.0%–4.4%[2][3]
Interday Reproducibility (RSD)3.3%–7.0%[2][3]
Experimental Protocol

1. Derivatization Principle: Morpholine, a secondary amine, reacts with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative, which is then analyzed by GC-MS.[2][3]

2. Reagents:

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

3. Standard and Sample Preparation with Derivatization:

  • For a 2.0 mL sample (or standard solution), add the appropriate volume of HCl to create an acidic environment.[2][3]

  • Add sodium nitrite to initiate the derivatization reaction.[2][3]

  • Optimize derivatization by controlling temperature and time.[2][3]

  • Extract the resulting N-nitrosomorpholine derivative with dichloromethane.[2][3]

  • The organic extract is then ready for GC-MS analysis.

4. GC-MS Conditions: [2]

  • GC Oven Program:

    • Initial temperature: 100°C, hold for 4 min

    • Ramp 1: 10°C/min to 120°C, hold for 3 min

    • Ramp 2: 20°C/min to 250°C, hold for 5 min

    • Total run time: 18 min

  • MS Conditions:

    • Mode: Selected Ion Monitoring (SIM)

    • Ions for NMOR: 86.1 and 116.1 m/z

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Solvent Delay: 4.5 min

5. Data Analysis:

  • Identify and quantify N-nitrosomorpholine based on its retention time and characteristic ions.

  • Calculate the original morpholide concentration in the sample using a calibration curve prepared from derivatized morpholide standards.

Workflow Diagram

G A Sample/Standard Preparation B Acidification (HCl) A->B C Derivatization (NaNO₂) B->C D Extraction (Dichloromethane) C->D E GC-MS Analysis D->E Inject Extract F Data Quantification E->F Peak Analysis

Caption: GC-MS with derivatization workflow for morpholide analysis.

Note on Signaling Pathways

3-Fluorobenzoic acid and morpholide are small organic molecules that are not typically involved in specific signaling pathways in the same manner as endogenous biomolecules like hormones or neurotransmitters. Their primary relevance in a drug development context is often as synthetic intermediates, metabolites, or formulation excipients. Therefore, diagrams of signaling pathways are not applicable to the direct analytical detection of these compounds.

References

Application Notes and Protocols for 3-Fluorobenzoic Acid, Morpholide Derivatives in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential of compounds derived from 3-fluorobenzoic acid and morpholine, focusing on a key example with demonstrated anticancer activity. While direct therapeutic applications of (3-fluorophenyl)(morpholino)methanone are not extensively documented in publicly available research, the closely related derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone , has been synthesized and has shown preliminary evidence of antitumor effects.[1][2] This document will detail the synthesis, potential applications, and relevant experimental protocols for this representative compound, offering a valuable starting point for further research and development in this chemical space.

Introduction to 3-Fluorobenzoic Acid, Morpholide Derivatives

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to be a component of various bioactive compounds with a range of activities, including anticancer, anti-inflammatory, and antidepressant properties. When combined with a 3-fluorobenzoic acid-derived acyl group, it forms a class of compounds with potential for further therapeutic development. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.

This document focuses on a specific derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone , which incorporates the (3-fluorophenyl)(morpholino)methanone core structure into a larger, biologically active indazole system.

Synthesis of a Representative Derivative

The synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone provides a clear workflow for obtaining this class of compounds. The overall synthetic scheme is a multi-step process.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 2,6-Difluorobenzonitrile C 2-Fluoro-6-morpholinobenzonitrile A->C Amination B Morpholine B->C D 4-Morpholino-1H-indazol-3-amine C->D Cyclization with Hydrazine Hydrate F 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone D->F Condensation E 3-Fluorobenzoic acid E->F

Caption: Synthetic workflow for 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone.

Experimental Protocol: Synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Materials:

  • 2,6-Difluorobenzonitrile

  • Morpholine

  • Hydrazine hydrate

  • 3-Fluorobenzoic acid

  • Appropriate solvents and reagents for amination, cyclization, and condensation reactions.

Procedure:

  • Step 1: Amination. React 2,6-difluorobenzonitrile with morpholine to yield 2-fluoro-6-morpholinobenzonitrile.[1]

  • Step 2: Cyclization. Treat the resulting 2-fluoro-6-morpholinobenzonitrile with hydrazine hydrate to form the indazole ring, yielding 4-morpholino-1H-indazol-3-amine.[1]

  • Step 3: Condensation. Condense 4-morpholino-1H-indazol-3-amine with 3-fluorobenzoic acid to obtain the final product, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone.[1][2]

Note: Detailed reaction conditions, including solvents, temperatures, and purification methods, should be optimized based on laboratory-specific equipment and safety protocols.

Application in Anticancer Research

Preliminary biological testing has indicated that 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone possesses inhibitory activity against the proliferation of several cancer cell lines.[1]

Targeted Cancer Cell Lines:
  • A549: Human lung carcinoma

  • BGC-823: Human gastric carcinoma

  • HepG-2: Human liver carcinoma

While the initial study demonstrated "distinct inhibition," specific quantitative data such as IC50 values were not provided.[1] Further dose-response studies are necessary to quantify the potency of this compound.

Data Presentation

The following table provides a template for presenting quantitative anticancer activity data. Please note that the IC50 values presented below are hypothetical examples for illustrative purposes, as they were not available in the cited literature.

CompoundCell LineIC50 (µM) - Hypothetical
3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanoneA549 (Lung)15.2
BGC-823 (Gastric)12.8
HepG-2 (Liver)20.5

Experimental Protocols for Anticancer Activity Screening

To evaluate the anticancer potential of this compound derivatives, a series of standard in vitro assays can be employed.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, BGC-823, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a standard MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Future Directions

The precise mechanism of action for 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has not yet been elucidated. However, the indazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives targeting a variety of signaling pathways implicated in cancer, such as kinase signaling cascades.

Signaling_Pathway_Hypothesis Compound This compound Derivative Target Potential Target (e.g., Kinase) Compound->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Blocks Signal Proliferation Cell Proliferation Pathway->Proliferation Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: Hypothetical signaling pathway for the anticancer activity of a this compound derivative.

Future research should focus on:

  • Target Identification: Identifying the specific molecular target(s) of this class of compounds.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by compound treatment.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to optimize potency and selectivity.

These application notes provide a foundation for researchers interested in exploring the therapeutic potential of this compound derivatives. The provided synthesis and screening protocols can be adapted to further investigate this promising class of compounds for the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 3-fluorobenzoyl morpholide, a common building block in medicinal chemistry. Two reliable methods for the amide coupling of 3-fluorobenzoic acid and morpholine are presented: a classical approach involving the conversion of the carboxylic acid to an acyl chloride intermediate, and a direct coupling method using the modern reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These protocols are designed to be clear, concise, and easily reproducible in a standard laboratory setting, offering high yields and purity of the final product.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly within the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. The coupling of a carboxylic acid and an amine is a fundamental transformation, and numerous methods have been developed to facilitate this reaction efficiently and under mild conditions. This application note details the synthesis of 3-fluorobenzoyl morpholide, a valuable intermediate in the development of novel therapeutics. The protocols provided herein offer researchers a choice between a traditional, cost-effective two-step method via the acid chloride, and a more contemporary, direct one-pot synthesis utilizing a common peptide coupling reagent.

Experimental Protocols

Method A: Two-Step Synthesis via 3-Fluorobenzoyl Chloride

This method involves the initial conversion of 3-fluorobenzoic acid to its corresponding acid chloride, followed by reaction with morpholine.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Materials:

    • 3-Fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous toluene or DCM.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling of 3-Fluorobenzoyl Chloride with Morpholine

  • Materials:

    • 3-Fluorobenzoyl chloride (from Step 1)

    • Morpholine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-fluorobenzoyl morpholide. A high yield of approximately 95% can be expected for this step.

Method B: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis directly from the carboxylic acid using HATU as the coupling agent.

  • Materials:

    • 3-Fluorobenzoic acid

    • Morpholine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).

    • Dissolve the solids in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine or DIPEA (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorobenzoyl morpholide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-fluorobenzoyl morpholide.

ParameterMethod A (Acyl Chloride)Method B (HATU Coupling)
Reagents
3-Fluorobenzoic Acid1.0 eq1.0 eq
Morpholine1.1 eq1.1 eq
Thionyl Chloride1.2-1.5 eq-
Triethylamine/DIPEA1.2 eq2.0 eq
HATU-1.1 eq
Reaction Conditions
SolventDCM or Toluene / DCMDMF or DCM
TemperatureReflux then 0°C to RT0°C to RT
Reaction Time1-2 h (Step 1) + 1-2 h (Step 2)2-4 h
Outcome
Typical Yield~95% (for Step 2)>90% (expected)
Purification MethodColumn Chromatography/RecrystallizationColumn Chromatography

Visualizations

experimental_workflow cluster_method_a Method A: Two-Step Synthesis via Acyl Chloride cluster_method_b Method B: Direct Coupling with HATU A1 3-Fluorobenzoic Acid + SOCl₂ A2 3-Fluorobenzoyl Chloride A1->A2 Reflux A4 Amide Coupling A2->A4 A3 Morpholine + TEA A3->A4 A5 Workup & Purification A4->A5 Reaction A6 3-Fluorobenzoyl Morpholide A5->A6 B1 3-Fluorobenzoic Acid + Morpholine + HATU + TEA B2 Direct Amide Coupling B1->B2 0°C to RT B3 Workup & Purification B2->B3 B4 3-Fluorobenzoyl Morpholide B3->B4

Caption: Experimental workflows for the synthesis of 3-fluorobenzoyl morpholide.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Acyl Substitution Acid 3-Fluorobenzoic Acid Activated_Acid Activated Intermediate (e.g., Acyl Chloride or O-Acylurea Ester) Acid->Activated_Acid SOCl₂ or HATU Product 3-Fluorobenzoyl Morpholide Activated_Acid->Product Amine Morpholine Amine->Product

Caption: Generalized reaction pathway for amide bond formation.

Application Notes and Protocols for 3-Fluorobenzoic Acid, Morpholide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. Fragments that bind, even with low affinity, can be elaborated into more potent and selective drug candidates. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often conferring favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3][4] When combined with a fluorinated aromatic ring, as in 3-fluorobenzoic acid, morpholide, it becomes an attractive candidate for FBDD campaigns, particularly those leveraging fluorine-specific screening techniques.

This document provides detailed application notes and illustrative protocols for the use of this compound as a fragment in a typical FBDD workflow.

Application Notes

Compound: this compound IUPAC Name: (3-Fluorophenyl)(morpholino)methanone Molecular Formula: C₁₁H₁₂FNO₂ Molecular Weight: 209.22 g/mol

Rationale for Use in Fragment-Based Drug Discovery:

  • Fluorine as a Probe: The presence of a fluorine atom allows for the use of highly sensitive biophysical techniques such as ¹⁹F NMR spectroscopy for primary screening.[5] This method can rapidly identify binding events, even for weakly interacting fragments, and can be performed on complex mixtures of compounds.

  • Morpholine Moiety: The morpholine group often enhances aqueous solubility, a critical property for fragments which need to be screened at high concentrations. It can also form hydrogen bond interactions with protein targets and improve the overall pharmacokinetic profile of a potential drug candidate.[4]

  • Vectorial Elaboration: The 3-fluoro substituent provides a specific vector for fragment growth. Medicinal chemists can explore chemical modifications at different positions on the phenyl ring and the morpholine moiety to optimize binding affinity and selectivity.

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of derivative compounds.

Illustrative Screening Data

The following table represents a hypothetical dataset from a primary ¹⁹F NMR screen and subsequent biophysical validation for this compound against a target protein.

ParameterValueMethod
Primary Screen Hit Yes¹⁹F NMR
Dissociation Constant (K_d) 250 µMIsothermal Titration Calorimetry (ITC)
Ligand Efficiency (LE) 0.32 kcal/mol per heavy atomCalculated
Binding Stoichiometry (n) 1.05Isothermal Titration Calorimetry (ITC)

Experimental Protocols

Primary Screening using ¹⁹F NMR Spectroscopy

This protocol describes a general method for identifying binding of this compound to a target protein using ¹⁹F NMR.

Materials:

  • This compound

  • Target protein

  • Screening buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).

    • Prepare a solution of the target protein in the screening buffer.

    • Prepare a control sample containing the fragment in the screening buffer with 10% D₂O.

    • Prepare the experimental sample containing the fragment and the target protein in the screening buffer with 10% D₂O.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the control and experimental samples.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the control and experimental samples.

    • A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance in the presence of the target protein indicates a binding event.

Hit Validation and Characterization using Isothermal Titration Calorimetry (ITC)

This protocol describes the validation and thermodynamic characterization of the binding interaction between this compound and the target protein.

Materials:

  • This compound

  • Target protein

  • ITC buffer (degassed)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the ITC buffer and load it into the sample cell.

    • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.

  • ITC Experiment:

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the fragment solution into the protein solution.

  • Data Analysis:

    • Integrate the heat changes associated with each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), binding stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fluorinated Fragment Library (incl. This compound) Primary_Screen Primary Screen (¹⁹F NMR) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Biophysical_Validation Biophysical Validation (ITC, SPR) Hit_Identification->Biophysical_Validation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Biophysical_Validation->Structural_Biology Fragment_Elaboration Fragment Elaboration (Structure-Guided Design) Structural_Biology->Fragment_Elaboration Lead_Compound Lead Compound Fragment_Elaboration->Lead_Compound Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target Protein) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Cellular_Response Cellular Response Substrate->Cellular_Response Leads to Fragment This compound Fragment->Kinase_B Inhibits

References

Troubleshooting & Optimization

improving the yield of 3-fluorobenzoic acid, morpholide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-fluorobenzoyl morpholide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-fluorobenzoyl morpholide?

A1: The most common and reliable method is the amide coupling reaction between 3-fluorobenzoic acid and morpholine. This reaction requires the activation of the carboxylic acid using a coupling agent to facilitate the nucleophilic attack by the amine.

Q2: Which coupling agents are recommended for this synthesis?

A2: Several coupling agents can be effective. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), are a standard choice.[1][2] Phosphonium salts like HATU and phosphonic acid anhydrides like T3P® are also highly effective, particularly for achieving high yields and minimizing side reactions.[1][3]

Q3: Why is a base, such as DIPEA or triethylamine, often required?

A3: A non-nucleophilic base is typically added to neutralize any acidic byproducts formed during the reaction. For example, when using EDC hydrochloride, the base neutralizes the HCl. It also ensures that the amine (morpholine) is in its free-base form, making it a more effective nucleophile.

Q4: What are the best solvents for this reaction?

A4: Aprotic solvents are preferred. Dichloromethane (DCM) and Acetonitrile (MeCN) are excellent choices for many coupling reactions.[1] Dimethylformamide (DMF) can also be used, especially if starting material solubility is an issue, but its high boiling point can complicate purification.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method. You can spot the starting materials (3-fluorobenzoic acid and morpholine) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a standard and cost-effective method for amide bond formation.

Materials:

  • 3-Fluorobenzoic Acid

  • Morpholine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in DCM or MeCN (approx. 0.1-0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3-fluorobenzoyl morpholide.

Protocol 2: T3P® Mediated Coupling

This protocol uses propylphosphonic anhydride (T3P®) and is known for high yields, low epimerization (not a concern here, but indicates high chemoselectivity), and an easy workup as the byproducts are water-soluble.[3][5][6]

Materials:

  • 3-Fluorobenzoic Acid

  • Morpholine

  • T3P® (50% solution in ethyl acetate is common)

  • Pyridine or Triethylamine

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine

Procedure:

  • Dissolve 3-fluorobenzoic acid (1.0 eq) and morpholine (1.1 eq) in ethyl acetate (approx. 0.2 M).

  • Add pyridine or triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but recrystallization or flash chromatography can be used for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective activation of carboxylic acid. 2. Impure or wet starting materials/reagents/solvent. 3. Insufficient reaction time or incorrect temperature. 4. Sub-optimal choice of coupling agent or base.1. Ensure coupling agent is fresh. Allow for a pre-activation step (stirring acid and coupling agent) before adding the amine. 2. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous. 3. Monitor the reaction with TLC and allow it to run until the starting material is consumed. A slight increase in temperature (e.g., to 40 °C) may improve the rate. 4. Switch to a more powerful coupling agent like HATU or T3P®. Ensure the base is non-nucleophilic (e.g., DIPEA, N-methylmorpholine).
Multiple Spots on TLC / Impure Product 1. Formation of N-acylurea byproduct (with carbodiimides like EDC). 2. Unreacted starting materials. 3. Side reactions involving the coupling agent. 4. Degradation of product during workup or purification.1. The addition of HOBt or HOAt suppresses N-acylurea formation. The byproduct is often water-soluble and can be removed with a dilute acid wash during workup.[4] 2. Ensure the stoichiometry is correct (a slight excess of the amine can be used). Drive the reaction to completion. 3. Use a different class of coupling agent, such as T3P®, which produces water-soluble byproducts that are easily removed.[3] 4. Avoid excessive heat during solvent removal. Ensure the aqueous washes are performed promptly.
Difficulty Removing Byproducts 1. EDC-urea byproduct can be difficult to remove via chromatography. 2. DMF solvent is difficult to remove completely. 3. Excess DIPEA or other tertiary amine base remaining.1. Perform an acidic wash (e.g., 1M HCl) during the workup to protonate and solubilize the urea byproduct in the aqueous layer. 2. Wash the organic layer multiple times with water and brine to extract DMF. If possible, avoid DMF and use DCM or EtOAc instead.[4] 3. Perform an acidic wash to protonate the amine, making it water-soluble.[4]
Reaction is Sluggish 1. Low reaction temperature. 2. Steric hindrance or electronic effects (less likely with these substrates). 3. Insufficient activation.1. Gently warm the reaction to 40-50 °C. 2. Consider a more reactive coupling agent like HATU. 3. Add a catalytic amount of DMAP (4-dimethylaminopyridine) alongside EDC/HOBt, which can significantly accelerate the reaction by forming a highly reactive intermediate.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for Aromatic Acid-Amine Coupling

(Data compiled from analogous reactions in the literature. Yields are highly substrate and condition-dependent and should be used as a general guide.)

Coupling ReagentAdditive/BaseSolventTypical Yield RangeKey Advantages & Disadvantages
EDC HOBt, DIPEADCM / MeCN60-85%Pro: Cost-effective, water-soluble byproduct. Con: Can be sluggish, N-acylurea formation possible.[1]
HATU DIPEADMF / MeCN85-95%Pro: Very fast and efficient, low racemization. Con: Expensive, potential safety concerns on large scale.[7]
T3P® Pyridine / Et₃NEtOAc / THF80-95%Pro: High yield, easy workup (water-soluble byproducts), safe. Con: Reagent is a solution, requires careful handling.[3][5][8]
Acyl Chloride Et₃N / PyridineDCM / Cyrene70-85%Pro: Highly reactive starting material. Con: Requires prior conversion of acid to acyl chloride (e.g., with SOCl₂), harsh conditions.[9]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification start Dissolve 3-Fluorobenzoic Acid in Anhydrous Solvent reagents Add Coupling Agent & Additive (e.g., HOBt) start->reagents activate Pre-activate (15-20 min) reagents->activate amine Add Morpholine & Base (e.g., DIPEA) activate->amine react Stir at RT (2-24h) Monitor by TLC amine->react dilute Dilute with Solvent react->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Fluorobenzoyl Morpholide purify->product

Caption: General experimental workflow for the synthesis of 3-fluorobenzoyl morpholide.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction cause1 Reagent Quality start->cause1 Check cause2 Reaction Conditions start->cause2 Verify cause3 Activation Issue start->cause3 Suspect sol1 Use Anhydrous Solvents & Fresh Reagents cause1->sol1 Solution sol2 Increase Time/Temp Check Stoichiometry cause2->sol2 Solution sol3 Change Coupling Agent (e.g., HATU, T3P) Add DMAP (cat.) cause3->sol3 Solution

Caption: Decision tree for troubleshooting low reaction yield.

General Amide Coupling Mechanism (EDC/HOBt)

G Acid R-COOH (3-Fluorobenzoic Acid) OAI O-Acylisourea (Active Intermediate) Acid->OAI + EDC EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt - Urea Urea EDC-Byproduct (Urea) OAI->Urea HOBt HOBt Product Amide Product HOBt_Ester->Product + Morpholine - HOBt Amine R'2NH (Morpholine)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

References

Technical Support Center: Synthesis of 3-Fluorobenzoic Acid, Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorobenzoic acid, morpholide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic approach is a two-step process. First, 3-fluorobenzoic acid is synthesized, typically through the oxidation of 3-fluorotoluene or 3-fluorobenzaldehyde. The second step involves the coupling of 3-fluorobenzoic acid with morpholine. This coupling can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a direct coupling agent.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: Side reactions can occur in both major stages of the synthesis. During the formation of 3-fluorobenzoic acid, incomplete oxidation can leave starting material as an impurity. In the amide coupling step, the formation of byproducts from the coupling reagent is a major concern. For instance, when using dicyclohexylcarbodiimide (DCC), an insoluble N,N'-dicyclohexylurea (DCU) byproduct is formed.[1][2] Another potential side reaction is the formation of a stable N-acylurea, which halts the desired reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.

Q4: What are the recommended purification methods for the final product?

A4: The purification strategy will depend on the nature of the impurities. If the primary byproduct is the insoluble DCU from a DCC coupling, it can be largely removed by filtration.[2] Column chromatography on silica gel is a versatile method for separating the desired amide from unreacted starting materials and soluble byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low or No Yield of 3-Fluorobenzoic Acid
Potential Cause Troubleshooting Steps
Incomplete Oxidation of Starting Material (3-fluorotoluene or 3-fluorobenzaldehyde) - Ensure the oxidizing agent (e.g., potassium permanganate, chromic acid) is fresh and added in the correct stoichiometric amount. - Optimize reaction temperature and time; prolonged reaction times or higher temperatures may be necessary. - Verify the pH of the reaction mixture, as it can significantly influence the oxidation rate.
Degradation of the Product - Avoid excessively high temperatures, which can lead to decarboxylation or other degradation pathways. - Ensure proper work-up procedures to neutralize any strong acids or bases used during the reaction.
Loss of Product During Work-up - 3-Fluorobenzoic acid has some solubility in water. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an organic solvent to recover dissolved product. - Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid to maximize recovery.
Problem 2: Low Yield of this compound in the Coupling Step
Potential Cause Troubleshooting Steps
Inefficient Activation of 3-Fluorobenzoic Acid - If preparing the acyl chloride, ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in excess. The reaction should be performed under anhydrous conditions.[3][4][5] - When using a coupling agent like DCC, ensure it is of high purity and added at the appropriate temperature (often 0 °C to start).
Formation of N-acylurea Byproduct - This is a common side reaction with carbodiimide coupling agents.[1] To minimize this, consider adding an activating agent like 1-hydroxybenzotriazole (HOBt). - Control the reaction temperature, as higher temperatures can favor byproduct formation.
Poor Nucleophilicity of Morpholine - While generally a good nucleophile, ensure the reaction is not being run in a protic solvent that can solvate the amine. - A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to scavenge the acid produced during the reaction, freeing up the morpholine to act as a nucleophile.
Hydrolysis of Activated Intermediate - All steps involving the activated carboxylic acid (acyl chloride or DCC-activated species) should be carried out under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Steps
Contamination with N,N'-dicyclohexylurea (DCU) - DCU is largely insoluble in many organic solvents. Filter the reaction mixture before work-up to remove the bulk of the DCU. - If some DCU remains, it can sometimes be removed by trituration with a solvent in which the desired product is soluble but DCU is not.
Presence of Unreacted 3-Fluorobenzoic Acid - During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract any remaining carboxylic acid.
Co-elution of Impurities During Chromatography - Experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol gradients) to improve separation.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzoyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 3-Fluorobenzoyl Chloride
  • Dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the 3-fluorobenzoyl chloride is consumed.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 3-Fluorotoluene 3-Fluorotoluene 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid 3-Fluorotoluene->3-Fluorobenzoic Acid Oxidation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->3-Fluorobenzoic Acid Oxidation 3-Fluorobenzoyl Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoic Acid->3-Fluorobenzoyl Chloride SOCl2 or (COCl)2 This compound This compound 3-Fluorobenzoyl Chloride->this compound Morpholine Morpholine Morpholine->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Product Yield check_step Which step has low yield? start->check_step acid_synthesis 3-Fluorobenzoic Acid Synthesis check_step->acid_synthesis Acid Synthesis coupling_step Amide Coupling Step check_step->coupling_step Coupling incomplete_oxidation Incomplete Oxidation? acid_synthesis->incomplete_oxidation inefficient_activation Inefficient Activation? coupling_step->inefficient_activation side_reactions Side Reactions? coupling_step->side_reactions optimize_oxidation Optimize Oxidation Conditions incomplete_oxidation->optimize_oxidation Yes check_reagents Check Chlorinating/Coupling Reagents inefficient_activation->check_reagents Yes add_hob Add HOBt, Control Temperature side_reactions->add_hob Yes Side_Reactions main_reaction 3-Fluorobenzoic Acid + Morpholine + DCC desired_product This compound main_reaction->desired_product Desired Pathway side_product1 N,N'-Dicyclohexylurea (DCU) main_reaction->side_product1 Byproduct side_product2 N-Acylisourea Intermediate main_reaction->side_product2 Intermediate side_product3 N-Acylurea (stable) side_product2->side_product3 Rearrangement

References

optimizing reaction conditions for 3-fluorobenzoic acid, morpholide formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 3-fluorobenzoyl morpholide, a common amide bond formation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no yield of the desired 3-fluorobenzoyl morpholide. What are the common causes?

A: Low or no product yield is a frequent issue in amide coupling reactions. Consider the following potential causes:

  • Inactive Coupling Reagent: Coupling reagents, especially uronium/aminium salts like HATU and carbodiimides like EDC, can degrade upon exposure to moisture.[1] Ensure you are using a fresh, properly stored batch.

  • Insufficient Activation: The activation of 3-fluorobenzoic acid may be incomplete. Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding morpholine can improve yields, particularly with reagents like HATU.[2]

  • Base Stoichiometry/Strength: An inappropriate amount or type of base can hinder the reaction. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically required to neutralize the acid formed and facilitate the reaction. Use of at least 2 equivalents is common.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous (dry) conditions, as water can hydrolyze the activated intermediate, regenerating the starting carboxylic acid.[1][3] Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) should be anhydrous.

  • Steric Hindrance: While morpholine is a reactive amine, steric hindrance is a factor to consider. If derivatives of the starting materials are used, this could be a more significant issue.

Q2: I've isolated a major byproduct that is not my starting material or desired product. What could it be?

A: The identity of the byproduct often depends on the coupling reagent used.

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[4][5] This side reaction is more common in polar aprotic solvents and can be minimized by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][5] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[5]

  • Guanidinium Formation: With uronium/aminium reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine (morpholine), especially if the carboxylic acid activation is slow.[2] Pre-activating the acid before adding the amine helps prevent this.[2]

Q3: How do I choose the right coupling reagent for my reaction?

A: The choice depends on factors like desired reactivity, cost, and ease of purification.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used.[6] EDC is water-soluble, meaning its urea byproduct can be removed with a simple aqueous wash, which is a significant advantage.[3][5] DCC is not water-soluble, and its dicyclohexylurea (DCU) byproduct precipitates out of many organic solvents and is removed by filtration.[1]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, leading to faster reactions and often higher yields with minimal side reactions, especially racemization in chiral systems.[7][8] HATU is generally considered more reactive than HBTU.[8] They are, however, more expensive than carbodiimides.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these offer high coupling efficiency with low risk of racemization.[7]

  • Chloroformates (IBCF): Isobutyl chloroformate is an inexpensive reagent used to form a mixed anhydride with the carboxylic acid, which then reacts with the amine.[9]

Q4: What is the best order of addition for the reagents?

A: The optimal order of addition can significantly impact yield. For uronium/aminium reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid .[2]

  • Dissolve the 3-fluorobenzoic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU) and stir for 5-15 minutes.

  • Add the morpholine to the activated acid mixture.

This method minimizes potential side reactions where the coupling reagent reacts directly with the amine.[2] For carbodiimide reactions with HOBt, all components (acid, amine, EDC, HOBt, and base) can often be mixed together, though pre-activation is also a valid strategy.

Comparative Data on Reaction Conditions

The following tables summarize common conditions for amide bond formation. Yields are illustrative and will vary based on scale and specific experimental execution.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical BaseCommon Solvent(s)Key AdvantagePrimary Byproduct Removal
EDC HOBt or NHSDIPEA, TEADMF, DCMWater-soluble byproduct[5]Aqueous wash
DCC HOBt or NHSDIPEA, TEADCM, THFInexpensive, effective[1]Filtration of DCU
HATU None neededDIPEA, LutidineDMF, NMPHigh efficiency, low side reactions[8]Aqueous wash
T3P® None neededPyridine, TEAEtOAc, MeCNLow epimerization, easy workup[9]Aqueous wash
IBCF NMMNMMTHF, DCMInexpensive[9]Aqueous wash

Table 2: Solvent and Temperature Considerations

SolventTypical TemperatureNotes
DMF 0 °C to RTGood solubility for most reagents. Must be anhydrous.
DCM 0 °C to RTGood for reactions with acid-sensitive groups. Less polar, can reduce N-acylurea formation.[10]
THF 0 °C to RTAprotic solvent suitable for many coupling reactions.
Acetonitrile 0 °C to RTCan be a suitable alternative to DMF/DCM.

Process Visualization

Diagram 1: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 3-Fluorobenzoic Acid & Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) activation Add Coupling Reagent (e.g., HATU) to Acid Solution Stir for 5-15 min (Pre-activation) prep_acid->activation Step 1 prep_amine Prepare Solution of Morpholine coupling Add Morpholine Solution to Activated Acid activation->coupling Step 2 monitor Stir at RT for 2-16h Monitor by TLC/LCMS coupling->monitor Step 3 quench Quench Reaction (e.g., add water) monitor->quench Step 4 extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (e.g., NaHCO3, Brine) extract->wash purify Dry, Concentrate & Purify (e.g., Column Chromatography) wash->purify

Diagram 2: Carbodiimide Reaction Pathway

// Reactants Acid [label="3-Fluorobenzoic Acid"]; EDC [label="EDC"]; Morpholine [label="Morpholine"]; HOBt [label="HOBt", fillcolor="#FBBC05"];

// Intermediates Intermediate [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=ellipse, style=dashed, color="#EA4335"]; ActiveEster [label="HOBt Active Ester\n(More Stable)", shape=ellipse, fillcolor="#F1F3F4"]; N_Acylurea [label="N-Acylurea\n(Unreactive Byproduct)", shape=box, style=dashed, color="#EA4335"];

// Products Product [label="3-Fluorobenzoyl Morpholide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="EDU Byproduct\n(Water Soluble)"];

// Pathway Acid -> Intermediate [label="+ EDC", dir=forward]; Intermediate -> Product [label="+ Morpholine", dir=forward]; Product -> Urea [style=invis]; // for layout Intermediate -> Urea [style=invis]; // for layout

// Side Reaction Intermediate -> N_Acylurea [label="Rearrangement\n(Side Reaction)", color="#EA4335", style=dashed];

// HOBt Intervention Intermediate -> ActiveEster [label="+ HOBt\n(Minimizes Side Reaction)", color="#FBBC05"]; ActiveEster -> Product [label="+ Morpholine"];

} caption [shape=plain, label="Figure 2. Mechanism showing the desired pathway and a common side reaction.", fontsize=12, fontcolor="#202124"];

Experimental Protocols

Protocol 1: General Procedure using HATU Coupling Reagent
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.5 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the reaction at room temperature for 15 minutes to allow for pre-activation.

  • Amine Addition: Add morpholine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluorobenzoyl morpholide.

Protocol 2: General Procedure using EDC/HOBt Coupling
  • Preparation: To a clean, dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.5 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 eq).

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization as needed.

References

stability issues of 3-fluorobenzoic acid, morpholide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-fluorobenzoic acid, morpholide in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound in solution.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Unexpectedly low compound concentration or poor recovery after storage in acidic or basic aqueous solutions. Amide bonds are susceptible to hydrolysis under both acidic and alkaline conditions.[1] This can lead to the cleavage of the morpholide group from the 3-fluorobenzoyl moiety.- Maintain stock solutions and experimental conditions within a neutral pH range (approximately 6-8) where amide stability is generally higher.[2] - If acidic or basic conditions are necessary for the experiment, prepare fresh solutions immediately before use and minimize storage time. - For long-term storage, consider preparing aliquots in a suitable organic solvent and storing them at low temperatures (-20°C or -80°C).
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. This is likely due to the degradation of the parent compound into byproducts. The primary degradation product would be 3-fluorobenzoic acid and morpholine resulting from hydrolysis.[1]- Characterize the new peaks using mass spectrometry to confirm if their mass corresponds to potential degradation products. - Perform a forced degradation study under acidic, basic, and oxidative conditions to identify potential degradation products and their retention times.
Inconsistent or non-reproducible experimental results. This could be a consequence of compound degradation during the experiment, leading to a lower effective concentration of the active molecule. The rate of degradation can be influenced by temperature, pH, and light exposure.[2][3]- Ensure consistent experimental parameters, including pH, temperature, and light exposure. - Prepare fresh solutions for each experiment from a properly stored solid sample. - Include a stability-indicating assay (e.g., HPLC analysis of a control sample) in your experimental workflow to monitor the compound's integrity over the course of the experiment.
Precipitation of the compound from aqueous solution. 3-Fluorobenzoic acid, the potential hydrolysis product, has limited water solubility. The morpholide itself may also have limited solubility in purely aqueous systems depending on the concentration and temperature.[4]- Determine the solubility of this compound in your specific buffer system before preparing high-concentration stock solutions. - The use of co-solvents such as DMSO or ethanol may be necessary to maintain solubility. However, be mindful of the potential impact of these solvents on your experimental system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by several factors:

  • pH: The amide bond is susceptible to hydrolysis at both low (acidic) and high (alkaline) pH.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]

  • Solvent: The polarity and protic nature of the solvent can influence the rate of solvolysis.

  • Light: Exposure to UV light can potentially induce photolytic degradation.

  • Presence of enzymes: If used in biological systems, enzymes such as amidases could potentially hydrolyze the amide bond.[5]

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Solvent: For long-term storage, dissolve the compound in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol.

  • Temperature: Store solutions at -20°C or ideally at -80°C.

  • Protection from light: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Inert atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Q3: What is the expected degradation pathway for this compound?

A3: The most probable degradation pathway for this compound in solution is the hydrolysis of the amide bond. This would result in the formation of 3-fluorobenzoic acid and morpholine. In biological systems, there is also a possibility of enzymatic degradation of the 3-fluorobenzoic acid moiety itself.[6][7]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution via HPLC

This protocol outlines a general method to assess the chemical stability of this compound in a specific solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the solid in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired test solution (e.g., phosphate-buffered saline at pH 7.4, acidic buffer at pH 3, alkaline buffer at pH 10) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

  • Incubation:

    • Divide each test solution into several aliquots in sealed, light-protected vials.

    • Incubate the vials at a specific temperature (e.g., room temperature (25°C) or an elevated temperature like 40°C to accelerate degradation).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each test condition.

    • If necessary, quench any ongoing reaction by adding an equal volume of a strong solvent like acetonitrile and store the sample at a low temperature (e.g., -20°C) until analysis.

  • HPLC Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Corrective Actions Issue Inconsistent Results or Unexpected Peaks Check_pH Verify Solution pH Issue->Check_pH Check_Temp Monitor Temperature Issue->Check_Temp Check_Storage Review Storage Conditions Issue->Check_Storage Analyze_Degradants Identify Degradation Products (e.g., LC-MS) Issue->Analyze_Degradants Control_pH Use Neutral pH Buffer Check_pH->Control_pH Proper_Storage Store at Low Temperature and Protect from Light Check_Temp->Proper_Storage Check_Storage->Proper_Storage Fresh_Solutions Prepare Solutions Freshly Analyze_Degradants->Fresh_Solutions Stability_Assay Include Stability-Indicating Assay Control_pH->Stability_Assay Fresh_Solutions->Stability_Assay Proper_Storage->Stability_Assay

Caption: Workflow for troubleshooting stability issues of this compound.

Factors_Affecting_Stability Compound This compound Stability pH pH pH->Compound Temperature Temperature Temperature->Compound Solvent Solvent Solvent->Compound Light Light Exposure Light->Compound Enzymes Enzymes Enzymes->Compound

Caption: Key factors influencing the stability of this compound in solution.

References

troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-fluorophenyl)(morpholino)methanone, a common amide coupling reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 3-fluorobenzoic acid, morpholide?

A1: The synthesis involves the coupling of 3-fluorobenzoic acid and morpholine, typically facilitated by a coupling agent to form an amide bond. A common method is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q2: Why is a coupling agent necessary for this reaction?

A2: Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt. High temperatures are required to drive off water and form the amide bond from this salt. Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions.

Q3: What are some common coupling reagents used for this type of amide synthesis?

A3: Besides EDC/HOBt, other common coupling reagents include:

  • Dicyclohexylcarbodiimide (DCC)

  • Diisopropylcarbodiimide (DIC)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

Q4: What is the role of HOBt in EDC coupling reactions?

A4: HOBt acts as a catalyst and racemization suppressor. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an active ester. This active ester is more stable and less prone to side reactions than the O-acylisourea intermediate, and it reacts efficiently with the amine to form the desired amide.[1]

Q5: What is a common side product in this reaction and how can it be minimized?

A5: A major side product when using carbodiimide coupling agents is the formation of an N-acylurea.[2] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction can be minimized by using a solvent with a low dielectric constant, such as dichloromethane (DCM) or chloroform, and by using additives like HOBt.[2]

Experimental Protocols

Protocol 1: EDC/HOBt Coupling of 3-Fluorobenzoic Acid and Morpholine

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve EDC·HCl (1.5 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (especially EDC, which is moisture-sensitive).Use fresh, high-purity reagents. Store EDC under anhydrous conditions.
Insufficient activation of the carboxylic acid.Ensure the reaction is anhydrous. Increase the amount of coupling agent and/or HOBt slightly.
Incorrect pH of the reaction mixture.The reaction is pH-sensitive. Ensure the presence of a non-nucleophilic base like DIPEA to neutralize the HCl salt of EDC and maintain a suitable pH for the amine to be nucleophilic.[3]
Formation of a Major Byproduct (N-acylurea) Rearrangement of the O-acylisourea intermediate.Add HOBt to the reaction mixture to form a more stable active ester. Use a less polar solvent like DCM if compatible with starting material solubility.
Difficult Purification Presence of unreacted starting materials and byproducts.Follow a thorough aqueous work-up. An acidic wash (e.g., 1M HCl or citric acid) will remove unreacted morpholine and the urea byproduct from EDC. A basic wash (e.g., saturated NaHCO₃) will remove unreacted 3-fluorobenzoic acid and HOBt.[4]
Emulsion formation during work-up.Add brine during the aqueous wash to help break up emulsions.
Product is an Oil and Difficult to Handle The product may be a low-melting solid or an oil at room temperature.If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Fluorobenzoic Acid, HOBt, and DIPEA in DCM/DMF B Add Morpholine A->B C Add EDC Solution Dropwise at 0°C B->C D Stir at Room Temperature (12-24h) C->D E Monitor by TLC D->E F Dilute with Ethyl Acetate E->F If complete G Wash with 1M HCl F->G H Wash with Saturated NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Flash Chromatography or Recrystallization K->L M Pure (3-Fluorophenyl)(morpholino)methanone L->M

Caption: Experimental workflow for the synthesis of (3-fluorophenyl)(morpholino)methanone.

troubleshooting_logic cluster_low_yield Low or No Product cluster_byproduct Major Byproduct Observed cluster_purification_issues Purification Difficulties start Reaction Issue q1 Check Reagent Quality (especially EDC) start->q1 q4 Is it N-acylurea? start->q4 q7 Perform Thorough Aqueous Work-up start->q7 q2 Ensure Anhydrous Conditions q1->q2 q3 Verify pH with Base (DIPEA) q2->q3 q5 Add HOBt to Reaction q4->q5 q6 Use Less Polar Solvent (DCM) q5->q6 q8 Use Brine for Emulsions q7->q8 q9 Consider Recrystallization or Trituration q8->q9

Caption: Troubleshooting decision tree for common synthesis problems.

References

Technical Support Center: Synthesis of 3-Fluorobenzoic Acid Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-fluorobenzoic acid morpholide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of impurities during the synthesis of this important morpholine amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-fluorobenzoic acid morpholide?

A1: The most common and effective methods for synthesizing 3-fluorobenzoic acid morpholide involve the coupling of 3-fluorobenzoic acid with morpholine using a coupling agent. This approach is often preferred over the two-step process of first converting the carboxylic acid to an acyl chloride.

Two widely used protocols are:

  • Carbodiimide-mediated coupling: This method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.

  • Uronium salt-mediated coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that can promote the reaction, often leading to high yields and purity.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise depending on the chosen synthetic route. When using carbodiimide coupling agents like EDC, the primary impurities include:

  • N-acylurea: This impurity is formed by the rearrangement of the O-acylisourea intermediate. The use of additives like HOBt can help to minimize the formation of this byproduct.[1]

  • Urea byproduct: The coupling agent itself is converted into a urea derivative (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC). While often water-soluble and easily removed during work-up, residual amounts can remain if the purification is not thorough.

  • Unreacted starting materials: Incomplete reactions can leave residual 3-fluorobenzoic acid and morpholine in the final product.

  • Anhydride of 3-fluorobenzoic acid: The O-acylisourea intermediate can react with another molecule of 3-fluorobenzoic acid to form the corresponding anhydride.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the amidation reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials (3-fluorobenzoic acid and morpholine) from the desired product (3-fluorobenzoic acid morpholide). The spots can be visualized under UV light. Additionally, techniques like LC-MS can be used for more detailed monitoring and to check for the formation of byproducts.[2]

Q4: What are the recommended purification methods for 3-fluorobenzoic acid morpholide?

A4: The purification of 3-fluorobenzoic acid morpholide typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is essential to remove water-soluble byproducts, such as the urea formed from the coupling agent, and any unreacted starting materials or salts. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: For higher purity, the crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low Yield of 3-Fluorobenzoic Acid Morpholide
Potential Cause Troubleshooting Step
Incomplete reaction - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is appropriate for the coupling agent used. Some reactions may benefit from gentle heating.
Moisture in the reaction - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can hydrolyze the activated carboxylic acid intermediate.
Inefficient coupling agent activation - Ensure the coupling agent is fresh and has been stored correctly. - Consider using a different, more powerful coupling agent like HATU if EDC/HOBt is not effective.[3][4]
Incorrect stoichiometry - Use a slight excess (1.1-1.2 equivalents) of morpholine and the coupling agent relative to the 3-fluorobenzoic acid.
Loss of product during work-up - Ensure the pH of the aqueous washes is controlled to prevent the product from partitioning into the aqueous layer. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Issue 2: Presence of N-acylurea Impurity
Potential Cause Troubleshooting Step
Slow reaction of the amine with the O-acylisourea intermediate - Ensure an adequate amount of an activating agent like HOBt is used in conjunction with the carbodiimide. HOBt traps the activated intermediate, preventing its rearrangement to the N-acylurea.[1]
Steric hindrance or low nucleophilicity of the amine - While morpholine is generally reactive, for less reactive amines, switching to a more potent coupling agent like HATU can be beneficial.
Ineffective purification - N-acylurea can sometimes be difficult to remove completely. If it co-elutes with the product during column chromatography, consider changing the solvent system or using a different stationary phase. Recrystallization may also be an effective purification method.
Issue 3: Difficulty in Removing Urea Byproduct
Potential Cause Troubleshooting Step
Insufficient aqueous washing - Increase the number and volume of aqueous washes during the work-up. The urea byproduct from EDC is water-soluble and should be removed with acidic and basic washes.
Use of a water-insoluble carbodiimide (e.g., DCC) - If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can often be removed by filtration. However, trace amounts may remain. Switching to a water-soluble carbodiimide like EDC is recommended for easier removal of the urea byproduct.
Precipitation of urea during reaction - If the urea precipitates during the reaction, it can sometimes trap the product. Ensure adequate solvent volume to maintain a stirrable mixture.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzoic Acid Morpholide using EDC/HOBt

This protocol is a general guideline for the synthesis of 3-fluorobenzoic acid morpholide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and morpholine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and a base such as DIPEA or TEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 3-fluorobenzoic acid morpholide.

Protocol 2: Synthesis of 3-Fluorobenzoyl Morpholine from 3-Fluorobenzoyl Chloride

This protocol is based on the synthesis of benzoyl morpholine and can be adapted for 3-fluorobenzoyl chloride.

Materials:

  • 3-Fluorobenzoyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at room temperature, slowly add 3-fluorobenzoyl chloride (1.0 eq).

  • Stir the reaction mixture for 1 hour.

  • Add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Data Presentation

The following table summarizes typical outcomes for amidation reactions. Please note that specific yields and purity for 3-fluorobenzoic acid morpholide will depend on the exact reaction conditions and purification methods employed.

Coupling MethodTypical Yield RangeTypical Purity RangeKey AdvantagesKey Disadvantages
EDC/HOBt 70-90%>95% (after purification)Cost-effective, water-soluble byproducts.Can lead to N-acylurea formation, may require longer reaction times.
HATU 80-98%>98% (after purification)High efficiency, low racemization, fast reaction times.[3][4]More expensive than carbodiimides.
Acyl Chloride 85-95%>97% (after purification)High reactivity, often fast reactions.Requires an additional step to prepare the acyl chloride, which can introduce impurities. The reaction can be exothermic.

Visualizations

Experimental Workflow for EDC/HOBt Coupling

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve 3-Fluorobenzoic Acid, HOBt, and Morpholine in DCM cool Cool to 0°C start->cool add_reagents Add EDC and Base (DIPEA/TEA) cool->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react dilute Dilute with DCM react->dilute wash Wash with 1M HCl, Sat. NaHCO3, and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end end purify->end Pure Product impurity_formation cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Side Reaction Pathway acid 3-Fluorobenzoic Acid activated_ester O-Acylisourea Intermediate acid->activated_ester + EDC product 3-Fluorobenzoic Acid Morpholide activated_ester->product + Morpholine activated_ester2 O-Acylisourea Intermediate n_acylurea N-Acylurea Impurity anhydride Acid Anhydride activated_ester2->n_acylurea Rearrangement activated_ester2->anhydride + 3-Fluorobenzoic Acid

References

catalyst selection for efficient 3-fluorobenzoic acid, morpholide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-fluorobenzoic acid morpholide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for this important amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-fluorobenzoic acid morpholide?

A1: The synthesis of 3-fluorobenzoic acid morpholide is typically achieved through the coupling of 3-fluorobenzoic acid and morpholine using a suitable activating agent or catalyst. Common methods include the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt). Another effective method involves the use of uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Q2: How do I choose the right catalyst/coupling agent for my reaction scale?

A2: For small-scale laboratory synthesis, HATU/DIPEA is often preferred due to its high efficiency and rapid reaction times.[1] For larger-scale reactions where cost is a significant factor, the EDC/HOBt system can be a more economical choice.[2] However, reactions with EDC may be more sluggish.[2]

Q3: What are the typical reaction conditions?

A3: Amide coupling reactions are generally carried out in aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature.[3][4] Reactions involving HATU are often complete within a few hours, while those with EDC may require longer reaction times.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials (3-fluorobenzoic acid and morpholine) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure that the coupling agent is fresh and added in the correct stoichiometry. For EDC/HOBt, the formation of the active ester is the rate-determining step.[5]
Low nucleophilicity of the amine.While morpholine is a reasonably good nucleophile, ensure the reaction is not being hampered by acidic conditions protonating the amine. The use of a non-nucleophilic base like DIPEA is recommended, especially with HATU.[1]
Deactivation of the coupling agent by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Anhydride formation from the carboxylic acid.This can occur with some activation methods. Using HATU or EDC/HOBt generally minimizes this side reaction.
Epimerization (if chiral centers are present).While not applicable to 3-fluorobenzoic acid, if using chiral substrates, the choice of coupling reagent and additives is crucial to suppress racemization.[6]
Difficulty in Product Purification Removal of urea byproduct from carbodiimide couplings (e.g., DCU from DCC).If using DCC, the urea byproduct is often insoluble and can be removed by filtration. For water-soluble byproducts from EDC, an aqueous workup is effective.[6]
Polar nature of the amide product.Purification can be achieved by column chromatography on silica gel.[7] Alternatively, recrystallization from a suitable solvent system can be employed for purification.[8]

Catalyst and Coupling Agent Comparison

The following table summarizes common catalysts and coupling agents used for the synthesis of amides, with specific considerations for the synthesis of 3-fluorobenzoic acid morpholide.

Catalyst/Coupling AgentAdditive(s)BaseTypical Solvent(s)YieldKey Considerations
HATU NoneDIPEADMFHigh[1]Fast reaction times, but higher cost.[1]
EDC HOBt, DMAP (catalytic)DIPEAAcetonitrile, DMFGood to Excellent[2]More economical for larger scale, but can be sluggish. DMAP is essential for efficiency.[2]
DCC HOBt, DMAPDIPEACH2Cl2Moderate[2]Prone to formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[2]
SOCl2/Oxalyl Chloride Pyridine or Et3NPyridine or Et3NCH2Cl2, THFVariableInvolves the formation of the acyl chloride intermediate. Requires careful handling of reagents.[4]

Yields are general and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzoic Acid Morpholide using HATU/DIPEA

This protocol is adapted from general procedures for HATU-mediated amide couplings.[1][3]

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-fluorobenzoic acid morpholide.

Protocol 2: Synthesis of 3-Fluorobenzoic Acid Morpholide using EDC/HOBt/DMAP

This protocol is based on a general method for the synthesis of amide derivatives using EDC and DMAP with a catalytic amount of HOBt.[2]

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine

  • EDC

  • HOBt

  • DMAP (catalytic)

  • DIPEA

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a mixture of 3-fluorobenzoic acid (1.0 eq), HOBt (catalytic amount, e.g., 0.1 eq), EDC (1.0 eq), and morpholine (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 3-fluorobenzoic acid morpholide.

Visualizations

Experimental Workflow: Amide Coupling

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 3-Fluorobenzoic_Acid 3-Fluorobenzoic_Acid Mixing Mix Reactants & Reagents 3-Fluorobenzoic_Acid->Mixing Morpholine Morpholine Morpholine->Mixing Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mixing Stirring Stir at RT Mixing->Stirring Quench Aqueous Quench Stirring->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Chromatography or Recrystallization Drying->Purification Product 3-Fluorobenzoic Acid Morpholide Purification->Product

Caption: General experimental workflow for the synthesis of 3-fluorobenzoic acid morpholide.

Catalyst Selection Logic

catalyst_selection Start Select Catalyst for 3-Fluorobenzoic Acid Morpholide Synthesis Scale Reaction Scale? Start->Scale Small_Scale Small Scale (<1g) Scale->Small_Scale Small Large_Scale Large Scale (>1g) Scale->Large_Scale Large HATU Consider HATU/DIPEA Small_Scale->HATU EDC Consider EDC/HOBt Large_Scale->EDC Considerations_HATU Pros: High yield, fast reaction Cons: Higher cost HATU->Considerations_HATU Considerations_EDC Pros: Economical Cons: Slower reaction, potential for side products EDC->Considerations_EDC

Caption: Decision tree for selecting a suitable coupling agent based on reaction scale.

References

dealing with poor solubility of 3-fluorobenzoic acid, morpholide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-fluorobenzoic acid morpholide in various assays.

Troubleshooting Guide

Poor solubility of a compound can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to addressing solubility issues with 3-fluorobenzoic acid morpholide.

Initial Assessment: Is Solubility the Problem?

First, confirm that the observed issues (e.g., low signal, high variability, precipitation) are due to poor solubility.

dot

A Observe Assay Anomaly (e.g., low signal, high variability) B Visually Inspect for Precipitate A->B First Check C Centrifuge Sample and Inspect Pellet B->C If inconclusive D Solubility Issue Confirmed B->D Precipitate visible C->D Pellet observed E Proceed to Solubility Enhancement Strategies D->E Yes F Consider Other Experimental Factors (e.g., reagent stability, instrument error) D->F No

Caption: Initial workflow to diagnose solubility issues.

Q1: My 3-fluorobenzoic acid morpholide is precipitating in my aqueous assay buffer. What should I do?

A1: Precipitation is a clear indicator of poor solubility. Here are several strategies to address this, starting with the simplest:

  • Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in your assay is as low as possible and compatible with your experimental system.[1] High concentrations of some organic solvents can cause compounds to "crash out" when diluted into an aqueous buffer.

  • pH Modification: Since 3-fluorobenzoic acid is acidic, its morpholide derivative may have a pH-dependent solubility.[2] Experiment with adjusting the pH of your assay buffer. For acidic compounds, increasing the pH can enhance solubility.[2]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2] Consider the addition of a small, biocompatible amount of a co-solvent to your assay buffer.

Q2: I've tried adjusting the pH and using DMSO, but my compound's solubility is still too low for my desired assay concentration. What are the next steps?

A2: If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific requirements of your assay.

Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent system.Simple to implement.Can affect biological activity; may not be suitable for all cell-based assays.
Surfactants Form micelles that encapsulate the compound.[2]Effective at low concentrations.Can interfere with assays; potential for cytotoxicity.[1]
Cyclodextrins Form inclusion complexes with the compound.[2][3]Generally biocompatible; can improve stability.Can be expensive; may alter compound availability.
Particle Size Reduction Increases the surface area for dissolution.[2][3][4]Can significantly improve dissolution rate.Requires specialized equipment (e.g., sonicator, homogenizer).
Amorphous Solid Dispersions Dispersing the compound in a polymer matrix to prevent crystallization.[5]Can achieve high supersaturation.May require complex formulation development.

dot

A Poorly Soluble Compound (3-Fluorobenzoic Acid Morpholide) B Solubilization Method A->B C Co-solvents (e.g., Ethanol, PEG) B->C D Surfactants (e.g., Tween-20) B->D E Cyclodextrins (e.g., HP-β-CD) B->E F Particle Size Reduction (e.g., Sonication) B->F G Improved Solubility in Assay C->G D->G E->G F->G

Caption: Strategies for enhancing compound solubility.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of 3-fluorobenzoic acid morpholide?

Q: Can I use sonication to help dissolve my compound?

A: Yes, sonication is a form of particle size reduction that can help to break down aggregates and improve the dissolution rate.[1] It is a useful technique, especially when preparing stock solutions or when precipitation is observed.

Q: Are there any solvents I should avoid?

A: Avoid solvents that are incompatible with your assay system. For example, strong organic solvents may denature proteins in an enzyme assay or be toxic to cells in a cell-based assay.[1] Always perform a vehicle control to ensure the solvent at its final concentration does not interfere with your assay.

Q: How can I determine the kinetic solubility of my compound?

A: Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer.[8] A common method is to prepare serial dilutions of your DMSO stock into the assay buffer, allow it to equilibrate, and then separate any precipitate by centrifugation or filtration. The concentration of the compound remaining in the supernatant can then be quantified by HPLC-UV or a similar method.[8]

Q: What are some common co-solvents and surfactants used in assays?

A:

  • Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are common choices for in vitro assays.[1]

It is crucial to test the compatibility of these excipients with your specific assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out a precise amount of 3-fluorobenzoic acid morpholide.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with the same solvent to achieve the target stock concentration.

  • Store the stock solution appropriately, protected from light and at the recommended temperature.

Protocol 2: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 3-fluorobenzoic acid morpholide in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock to your aqueous assay buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent across all samples, typically ≤1%).

  • Repeat for a range of concentrations.

  • Incubate the samples under your standard assay conditions (e.g., 1 hour at 37°C).

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

dot

A Prepare High-Concentration DMSO Stock B Dilute into Aqueous Buffer (at various concentrations) A->B C Incubate under Assay Conditions B->C D Centrifuge to Pellet Precipitate C->D E Analyze Supernatant Concentration (e.g., HPLC) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for kinetic solubility assessment.

References

Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 3-fluorobenzoic acid and its morpholide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of 3-fluorobenzoic acid?

A1: Potential impurities in 3-fluorobenzoic acid can originate from the synthetic route. Common impurities may include positional isomers (2-fluorobenzoic acid and 4-fluorobenzoic acid), the starting material from which it was synthesized (e.g., 3-fluorotoluene if proceeding through an oxidation route), or related substances from incomplete reactions.

Q2: What are the likely impurities in a sample of 3-fluorobenzoic acid, morpholide?

A2: The most probable impurities in a sample of this compound are the unreacted starting materials: 3-fluorobenzoic acid and morpholine. Depending on the coupling agent used for the amide synthesis, byproducts from the reagent (e.g., dicyclohexylurea if using DCC) may also be present.

Q3: What is a good starting point for developing an HPLC method for these compounds?

A3: A reversed-phase HPLC method using a C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the ionization state of 3-fluorobenzoic acid is a good initial choice. Gradient elution will likely be necessary to separate the more polar 3-fluorobenzoic acid from the less polar morpholide.

Q4: How can I confirm the identity of the main peaks and the impurities?

A4: Peak identity can be confirmed by comparing the retention times with those of known reference standards. For unknown impurities, techniques like HPLC coupled with mass spectrometry (LC-MS) can provide molecular weight information, and preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation.[1]

Q5: My baseline is noisy. What are the common causes and solutions?

A5: A noisy baseline in HPLC can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.

  • Leaks in the system: Check all fittings for tightness.

  • Detector lamp issues: Ensure the lamp has sufficient energy and is properly aligned.[2]

Troubleshooting Guides

HPLC Method Issues
ProblemPotential CauseSuggested Solution
Poor peak shape (tailing) for 3-fluorobenzoic acid The pH of the mobile phase is close to the pKa of the acid, causing it to be partially ionized.Add an acidifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Inconsistent retention times Fluctuations in mobile phase composition, column temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control and check the pump for consistent flow.[2]
Poor resolution between 3-fluorobenzoic acid and an early-eluting impurity The mobile phase is too strong, or the column has insufficient resolving power.Decrease the initial percentage of the organic solvent in the gradient or use a shallower gradient. Consider a column with a different stationary phase or a smaller particle size.
No peaks detected Incorrect injection, detector issue, or sample degradation.Verify the injection volume and ensure the autosampler is functioning correctly. Check the detector settings and lamp status. Prepare a fresh sample and standard.
Extra (ghost) peaks in the chromatogram Contamination from the previous injection, the mobile phase, or the sample diluent.Run a blank gradient to identify the source of the ghost peaks. Ensure adequate column flushing between injections. Use high-purity solvents.
Sample Preparation Issues
ProblemPotential CauseSuggested Solution
Low recovery of analytes Incomplete dissolution of the sample or adsorption to labware.Use a diluent in which both 3-fluorobenzoic acid and its morpholide are fully soluble. Consider using polypropylene vials to minimize adsorption.
Precipitation in the sample vial The sample concentration is too high for the chosen diluent.Dilute the sample further or choose a stronger solvent for the sample diluent. Ensure the diluent is compatible with the mobile phase to avoid precipitation upon injection.

Data Presentation

Table 1: Example HPLC Method Parameters
Parameter3-Fluorobenzoic AcidThis compound
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL
Table 2: Hypothetical Chromatographic Results
CompoundRetention Time (min)Tailing FactorResolution (from previous peak)
Morpholine2.51.1-
3-Fluorobenzoic Acid8.21.2> 10
This compound15.61.0> 10

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of 3-Fluorobenzoic Acid and this compound
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of 3-fluorobenzoic acid reference standard and 10 mg of this compound reference standard into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your stock solution.

    • Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the impurities based on the peak area responses.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (A: 0.1% FA in Water, B: ACN) Equilibration Equilibrate HPLC Column Mobile_Phase->Equilibration Standard Prepare Standard Solutions Injection Inject Samples and Standards Standard->Injection Sample Prepare Sample Solution Sample->Injection Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

Impurity_Relationship cluster_acid 3-Fluorobenzoic Acid Impurities cluster_morpholide Morpholide Impurities Acid_Main 3-Fluorobenzoic Acid Morpholide_Main This compound Acid_Main->Morpholide_Main Reacts with Morpholine Isomers Positional Isomers (2- and 4-FBA) Isomers->Acid_Main Present in Precursors Synthetic Precursors Precursors->Acid_Main Present in Unreacted_Acid Unreacted 3-FBA Morpholide_Main->Unreacted_Acid Contains Unreacted_Morpholine Unreacted Morpholine Morpholide_Main->Unreacted_Morpholine Contains Coupling_Byproducts Coupling Agent Byproducts Morpholide_Main->Coupling_Byproducts Contains

Caption: Logical relationship of potential impurities.

References

Validation & Comparative

validation of 3-fluorobenzoic acid, morpholide's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison guide for researchers, scientists, and drug development professionals on the .

Introduction

Scientific validation of a novel compound's mechanism of action is fundamental to drug discovery and development. This guide provides a comparative framework for validating the potential mechanism of action of 3-fluorobenzoic acid, morpholide , a compound whose specific biological activities are not extensively documented in publicly available literature. Based on its structural components, which are found in other enzyme inhibitors, a hypothetical mechanism of action is proposed: the inhibition of Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane enzyme that degrades fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH increases the levels of AEA, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3]

This guide will compare the hypothetical action of this compound with well-characterized FAAH inhibitors: PF-04457845 , URB597 , and JNJ-42165279 . The objective is to provide a clear roadmap for the experimental validation of this or any novel FAAH inhibitor.

Comparative Analysis of FAAH Inhibitors

The performance of a novel FAAH inhibitor can be benchmarked against established compounds. Key parameters include potency (IC50), mechanism of inhibition, and in vivo efficacy. The following table summarizes these metrics for our selected reference compounds.

CompoundTarget(s)Potency (IC50)Mechanism of InhibitionTherapeutic Potential
This compound FAAH (Hypothetical)Data not availableHypothetically covalent, irreversiblePain, Anxiety (Hypothetical)
PF-04457845 FAAH7.2 nM (Human)[4][5][6]Covalent, irreversible carbamylation of Ser241[4][5]Pain, Nervous system disorders[2][4]
URB597 FAAH5 nM (Rat Brain)Irreversible[7]Pain, Anxiety[7][8][9]
JNJ-42165279 FAAH70 nM (Human)[10][11]Covalent, slowly reversible[10]Anxiety, Major Depressive Disorder[10][12]

Signaling Pathway and Experimental Workflow

To validate the mechanism of action, it is crucial to understand both the biological pathway and the experimental process for screening and confirmation.

FAAH Inhibition Signaling Pathway

The diagram below illustrates the mechanism by which FAAH inhibitors increase endocannabinoid signaling. Inhibition of FAAH prevents the degradation of anandamide (AEA), leading to its accumulation. Elevated AEA levels result in enhanced activation of cannabinoid receptors (CB1), which modulates downstream signaling to produce therapeutic effects like analgesia.

FAAH_Pathway cluster_membrane Cell Membrane FAAH FAAH Enzyme Degraded Degraded Products FAAH->Degraded CB1 CB1 Receptor Effect Analgesic & Anxiolytic Effects CB1->Effect Downstream Signaling AEA_extra Anandamide (AEA) (Extracellular) AEA_intra Anandamide (AEA) (Intracellular) AEA_extra->AEA_intra Transport AEA_intra->FAAH Degradation Substrate AEA_intra->CB1 Activates Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->FAAH Inhibits

Caption: Mechanism of FAAH Inhibition.
Experimental Workflow for Validation

The validation of a novel compound like this compound as an FAAH inhibitor would follow a structured experimental workflow, from initial screening to in vivo efficacy studies.

experimental_workflow A Compound Synthesis (this compound) B Primary Screening: In Vitro FAAH Inhibition Assay A->B C Determine Potency & MOA: IC50 and kinact/Ki Calculation B->C Active Hit D Selectivity Profiling: Test against other serine hydrolases (e.g., MAGL) C->D E Cell-Based Assays: Measure AEA levels in cell culture D->E Selective Hit F In Vivo Pharmacokinetics: Dosing, Absorption, Metabolism E->F G In Vivo Efficacy Studies: Rodent pain or anxiety models F->G H Validated Lead Compound G->H Efficacious

Caption: Workflow for validating a novel FAAH inhibitor.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize FAAH inhibitors and are essential for validating the hypothetical mechanism of this compound.

In Vitro FAAH Inhibition Assay

Objective: To determine the potency (IC50) of the test compound against FAAH.

Protocol:

  • Enzyme Source: Recombinant human or rat FAAH is used. The enzyme is typically expressed in and purified from E. coli or insect cells.

  • Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • Procedure: a. The test compound (e.g., this compound) is pre-incubated with the FAAH enzyme in a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).[11] b. The enzymatic reaction is initiated by adding the fluorescent substrate. c. The reaction is allowed to proceed for a set time (e.g., 15-30 minutes). d. The reaction is stopped, and the fluorescence of the released product (7-amino-4-methylcoumarin) is measured using a plate reader. e. A range of inhibitor concentrations is tested to generate a dose-response curve.

  • Data Analysis: The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

Objective: To assess the analgesic efficacy of the test compound in a rodent model of persistent inflammatory pain.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: a. A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken. b. Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: a. 24 hours after CFA injection, the test compound (e.g., PF-04457845 at 0.1 mg/kg) or vehicle is administered orally.[1][4] A positive control, such as naproxen (10 mg/kg), is often included.[1]

  • Behavioral Testing: a. At various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), the mechanical paw withdrawal threshold is reassessed.

  • Data Analysis: The data are typically expressed as the change in paw withdrawal threshold from baseline. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

While there is no direct published evidence validating the mechanism of action for this compound, its chemical structure suggests a plausible role as an FAAH inhibitor. The comparative data, signaling pathway, and experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate this hypothesis. By comparing its performance against well-characterized inhibitors like PF-04457845, URB597, and JNJ-42165279, researchers can rigorously validate its mechanism of action and assess its therapeutic potential for treating pain, anxiety, and other neurological disorders.

References

A Researcher's Guide to Assessing the Target Specificity of Novel Compounds: A Case Study Using 3-Fluorobenzoic Acid, Morpholide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the target specificity of a novel compound is a critical step in validating its therapeutic potential and identifying potential off-target effects. This guide provides a comprehensive framework for assessing the target specificity of new chemical entities, using 3-fluorobenzoic acid, morpholide—a compound with limited publicly available biological data—as a representative example. We will compare common experimental approaches, present data interpretation strategies, and provide detailed protocols for key assays.

While 3-fluorobenzoic acid itself is a known biochemical reagent, its morpholide derivative is not extensively characterized as a specific inhibitor in published literature.[1][2][3][4] Therefore, this guide will focus on the established, industry-standard workflows used to determine the target profile of such a novel compound from first principles.

Comparative Analysis of Target Specificity Platforms

The initial step in characterizing a new compound is to determine its binding profile against a panel of potential biological targets. Several methods are available, each with distinct advantages and limitations. The choice of platform often depends on the hypothesized target class (e.g., kinases, GPCRs) and the stage of the research.

Table 1: Comparison of Key Target Identification & Specificity Profiling Methods

Method Principle Primary Application Advantages Limitations
Biochemical Assays (e.g., Kinome Profiling) Measures direct interaction or inhibition of purified enzymes (e.g., kinases) in a cell-free system.[5][6][7]High-throughput screening for on-target potency and off-target activity against a large panel.[8][9]Highly quantitative, reproducible, and provides direct measure of enzymatic inhibition (IC50).[5]Lacks cellular context (e.g., permeability, metabolism); may not reflect in-vivo target engagement.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.[10]Confirms direct physical binding of a compound to its target within a cellular environment.[11][12]Provides evidence of target engagement in a physiological context; can be adapted for high-throughput formats.[10]Indirect measure of binding; requires a specific antibody for each target; thermal stabilization is not guaranteed for all interactions.
Affinity Chromatography-Mass Spectrometry Uses an immobilized version of the compound to "pull down" binding partners from cell lysates for identification by mass spectrometry.[13][14]Unbiased identification of potential protein targets without prior knowledge.[15]Can discover novel or unexpected targets; provides a global view of the compound's interactome.[13][16]Technically challenging; prone to identifying non-specific binders; requires chemical modification of the compound.[16]

Experimental Workflows and Data Interpretation

To effectively assess a compound like this compound, a multi-pronged approach is recommended. This typically begins with a broad screening method, followed by more focused validation assays.

Workflow for Target Specificity Assessment

The logical flow for characterizing a novel compound involves moving from broad, unbiased screening to specific, cell-based validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Cellular Engagement cluster_2 Phase 3: Functional Validation A Compound Synthesis (this compound) B Broad Kinome Screen (~400 Kinases @ 1µM) A->B Biochemical Assay C Affinity Chromatography + Mass Spectrometry A->C Unbiased Approach D Analyze Data: Identify Primary Hits & Off-Targets B->D C->D E Dose-Response Assays (IC50 Determination) D->E Quantitative Analysis F Cellular Thermal Shift Assay (CETSA) for Top Candidates E->F Confirm Cellular Binding G Cell-Based Functional Assays (e.g., Phosphorylation Assay) F->G Biological Effect H Final Specificity Profile G->H

Caption: A typical workflow for identifying and validating the targets of a novel compound.

Interpreting Kinome Profiling Data

Kinome screening is a powerful method to assess the selectivity of compounds targeting protein kinases.[17] The data is often visualized as a dendrogram or a selectivity score table. For a hypothetical screening of this compound, the results would be categorized to distinguish between highly specific and multi-targeted compounds.

Table 2: Hypothetical Kinome Profiling Data for this compound vs. Controls

Compound Primary Target Primary Target % Inhibition @ 1µM Number of Off-Targets (>70% Inhibition) Selectivity Score (S-Score)
This compound Kinase X95%150.04
Control 1 (Specific Inhibitor) Kinase X98%10.002
Control 2 (Multi-Targeted Inhibitor) Kinase Y89%350.10

Note: Data is illustrative. A lower S-Score indicates higher selectivity.

This table allows for a direct comparison of the test compound's specificity against known inhibitors. In this hypothetical example, this compound shows moderate selectivity.

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for accurate assessment. Below are methodologies for two key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound binds to its intended target within the complex environment of a living cell.[11][12][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[10]

Workflow Diagram for CETSA

G A 1. Cell Culture & Treatment Treat cells with compound or DMSO vehicle. Incubate for 1 hour. B 2. Heating Step Aliquot treated cells and heat at various temperatures (e.g., 40-70°C) for 3 min. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Centrifuge to separate soluble proteins (supernatant) from precipitated proteins (pellet). C->D E 5. Protein Quantification Analyze supernatant via Western Blot or ELISA to quantify the remaining soluble target protein. D->E F 6. Data Analysis Plot protein levels vs. temperature to generate a melting curve and determine the shift (ΔTm). E->F

Caption: Step-by-step workflow for a CETSA experiment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1 hour at 37°C.[19]

  • Heating: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis and Separation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[18] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or an equivalent quantitative protein detection method.

  • Data Plotting: Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. The shift in the midpoint of the melting curve (ΔTm) indicates target engagement.

Protocol 2: Affinity Chromatography for Target ID

This technique is invaluable for identifying the molecular targets of a compound in an unbiased manner.[14][15][20] It involves immobilizing the compound on a solid support to capture its binding partners from a cell lysate.[13]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a biotin tag. This is a crucial step that often requires significant synthetic chemistry effort.[16]

  • Immobilization: Incubate the biotinylated compound with streptavidin-coated agarose beads to immobilize it.

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Incubation and Pulldown: Incubate the cell lysate with the compound-coated beads. As a negative control, also incubate the lysate with beads that have not been coated or are coated with a structurally similar but inactive molecule.

  • Washing: Wash the beads extensively with buffer to remove proteins that bind non-specifically.[13]

  • Elution: Elute the specifically bound proteins from the beads, often by using a denaturing buffer or by competing with an excess of the free, non-biotinylated compound.

  • Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS). Proteins that are present in the experimental pulldown but absent or significantly reduced in the control are considered potential targets.[13]

References

A Comparative Guide to the In Vitro and In Vivo Activity of a 3-Fluorobenzoic Acid Derivative: A Case Study on a Novel MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of public data on the biological activity of 3-fluorobenzoic acid, morpholide, this guide presents a comparative analysis of a structurally related and well-characterized derivative: N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide**. This compound, containing the core 3-fluorobenzoyl moiety, has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[1][2][3] This guide will objectively compare its in vitro performance with the in vivo activity of a closely related analog, providing supporting experimental data where available.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for the in vitro activity of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide and a closely related analog used in further studies.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition Profile

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) vs. MAO-AInhibition Constant (Kᵢ) (nM)Mode of Inhibition
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B0.78> 12094.52Competitive
Rasagiline (Reference)MAO-B-> 50-Irreversible

Data sourced from a study on novel indole-based MAO-B inhibitors.[1][2][3]

Table 2: In Vivo Activity Profile of a Structurally Related Analog

While specific in vivo data for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is not publicly available, a closely related analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyridazine-4-carboxamide , has been evaluated in preclinical models of Parkinson's disease.

Compound AnalogAnimal ModelKey Findings
Indole-based MAO-B InhibitorsMPTP-induced mouse model of Parkinson's diseaseImproved motor impairment, neuroprotective effects on dopaminergic neurons.[4]

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human monoamine oxidase B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. Kynuramine is a commonly used substrate for fluorometric assays.[5][6][7]

  • Assay Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

    • The enzyme is pre-incubated with the test compound for a specific duration at 37°C.

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

    • The reaction is allowed to proceed for a defined period and then terminated.

    • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Anti-Parkinsonian Activity

Objective: To evaluate the efficacy of a MAO-B inhibitor in an animal model of Parkinson's disease.

Methodology:

  • Animal Model: The most common model involves the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents.[4]

  • Treatment Protocol:

    • Animals are treated with the test compound or vehicle control for a specified period before and/or after the administration of MPTP.

  • Behavioral Assessments:

    • Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).

  • Neurochemical Analysis:

    • Post-mortem analysis of brain tissue is conducted to measure the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis:

    • Immunohistochemical staining of tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra is performed to assess the extent of neuroprotection.

Mandatory Visualization

Monoamine Oxidase B (MAO-B) Signaling Pathway

The following diagram illustrates the catabolic pathway of dopamine involving MAO-B and the mechanism of action of MAO-B inhibitors.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAOB->H2O2 ALDH Aldehyde Dehydrogenase DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) ALDH->DOPAC Inhibitor N-(1-(3-fluorobenzoyl)-1H-indol- 5-yl)pyrazine-2-carboxamide Inhibitor->MAOB Inhibition

Caption: Dopamine catabolism by MAO-B and inhibitor action.

Experimental Workflow: In Vitro MAO-B Inhibition Assay

The diagram below outlines the key steps in the in vitro evaluation of a MAO-B inhibitor.

InVitro_Workflow start Start prep_compound Prepare Test Compound (Serial Dilutions) start->prep_compound pre_incubation Pre-incubate MAO-B Enzyme with Test Compound prep_compound->pre_incubation add_substrate Add Kynuramine Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate Reaction incubation->terminate measure Measure Fluorescence of 4-Hydroxyquinoline terminate->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for determining in vitro MAO-B inhibition.

References

Profiling the Cross-Reactivity of 3-Fluorobenzoic Acid, Morpholide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-fluorobenzoic acid, morpholide, a synthetic organic compound. While specific experimental data for this molecule is not publicly available, this document outlines the essential experimental protocols and data presentation strategies necessary for a thorough investigation of its off-target interactions. This guide will compare its hypothetical performance with that of control compounds to illustrate the desired data output.

Data Presentation: Comparative Analysis

A critical aspect of cross-reactivity profiling is the clear and concise presentation of quantitative data. The following tables exemplify how to structure such data for easy comparison of this compound against hypothetical alternative compounds.

Table 1: Kinase Selectivity Profile

This table presents the inhibitory activity of this compound against a panel of kinases, a common approach to assess off-target effects in this enzyme class.

Kinase TargetThis compound (IC50, µM)Compound X (IC50, µM)Compound Y (IC50, µM)
Target Kinase A0.050.020.1
Off-Target Kinase B> 101.5> 10
Off-Target Kinase C5.20.88.7
Off-Target Kinase D> 10> 10> 10
Off-Target Kinase E8.92.19.5

Table 2: Receptor Binding Affinity

This table summarizes the binding affinities of this compound to a panel of G-protein coupled receptors (GPCRs), another major class of drug targets.

Receptor TargetThis compound (Ki, µM)Compound X (Ki, µM)Compound Y (Ki, µM)
Target Receptor 10.120.080.25
Off-Target Receptor 2> 203.2> 20
Off-Target Receptor 39.81.115.4
Off-Target Receptor 4> 20> 20> 20
Off-Target Receptor 515.64.518.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for key cross-reactivity profiling experiments.

1. Kinase Panel Screening

  • Objective: To determine the inhibitory activity of the test compound against a broad range of kinases.

  • Methodology:

    • A panel of purified recombinant kinases is utilized.

    • The test compound is serially diluted to a range of concentrations.

    • The compound dilutions are incubated with each kinase and its specific substrate in a suitable buffer system.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified. This is often done using methods like radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

2. Receptor Binding Assays

  • Objective: To assess the binding affinity of the test compound to a panel of receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • A radiolabeled ligand known to bind to the receptor is used as a tracer.

    • The test compound is serially diluted and incubated with the cell membranes and the radiolabeled ligand.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

3. In Vitro ADME Assays

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion properties of the compound, which can influence its off-target effects in vivo.

  • Methodology:

    • Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance is monitored over time by LC-MS/MS.

    • CYP450 Inhibition: The ability of the compound to inhibit major cytochrome P450 enzymes is assessed using specific fluorescent or luminescent probe substrates.

    • Plasma Protein Binding: The extent of binding to plasma proteins is determined by equilibrium dialysis or ultrafiltration.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis synthesis 3-Fluorobenzoic Acid + Morpholine -> this compound kinase_panel Kinase Panel Screening synthesis->kinase_panel Test Compound receptor_panel Receptor Binding Assays synthesis->receptor_panel Test Compound adme_assays In Vitro ADME Assays synthesis->adme_assays Test Compound ic50_calc IC50/Ki Calculation kinase_panel->ic50_calc receptor_panel->ic50_calc selectivity_profile Selectivity Profile Generation adme_assays->selectivity_profile ic50_calc->selectivity_profile

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway_inhibition cluster_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_A Target Receptor A Downstream_1 Effector 1 Receptor_A->Downstream_1 Response_1 Therapeutic Effect Downstream_1->Response_1 Receptor_B Off-Target Receptor B Downstream_2 Effector 2 Receptor_B->Downstream_2 Response_2 Adverse Effect Downstream_2->Response_2 Compound This compound Compound->Receptor_A High Affinity (Inhibition) Compound->Receptor_B Low Affinity (Potential Cross-Reactivity)

Caption: On-target vs. off-target signaling pathway interactions.

This guide provides a foundational approach to the cross-reactivity profiling of this compound. By adhering to these principles of rigorous experimental design and clear data presentation, researchers can effectively characterize the selectivity of this and other novel compounds, a critical step in the journey from discovery to clinical application.

Benchmarking 3-Fluorobenzoic Acid, Morpholide Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory activity of 3-fluorobenzoic acid, morpholide against established inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids that includes the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide and other bioactive fatty acid amides are increased, which can produce analgesic, anti-inflammatory, and anxiolytic effects. This makes FAAH a compelling therapeutic target for pain, inflammation, and various neurological disorders.[1][2]

For the purpose of this guide, we will present a hypothetical performance benchmark of this compound against two well-characterized FAAH inhibitors: URB597 and PF-3845.

Comparative Inhibitory Potency

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the binding affinity of the inhibitor to the enzyme. A lower value for both IC50 and Ki indicates a more potent inhibitor.

The table below summarizes the inhibitory potency of this compound (hypothetical data) in comparison to URB597 and PF-3845 against human FAAH.

Table 1: Comparative Inhibitory Potency against Human FAAH

CompoundIC50 (nM)Ki (nM)Notes
This compound 25.8 (Hypothetical)14.7 (Hypothetical)Hypothetical data for illustrative purposes.
URB5974.6[3]2.8A potent and selective FAAH inhibitor.[3]
PF-384518[4]0.23 (µM)[4]A potent, selective, and irreversible FAAH inhibitor.[4][5]

Experimental Protocols

The determination of the inhibitory potency of the compounds is carried out using a standardized in vitro FAAH activity assay.

FAAH Inhibition Assay Protocol

  • Enzyme and Substrate: Recombinant human FAAH enzyme is used. The enzymatic activity is measured using a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Test Compounds: this compound, URB597, and PF-3845 are prepared in a suitable solvent, typically DMSO, at a range of concentrations.

  • Assay Procedure:

    • The FAAH enzyme is pre-incubated with each test compound at various concentrations for a specified period (e.g., 15 minutes) at 37°C in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the AAMCA substrate.

    • The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at ~355 nm and emission at ~460 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the fluorescence data.

    • The percentage of inhibition for each concentration of the test compound is determined relative to a control without any inhibitor.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km).

Visualizing the Mechanism and Workflow

To better understand the context of FAAH inhibition and the experimental process, the following diagrams are provided.

signaling_pathway cluster_membrane Cell Membrane FAAH FAAH Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Neuromodulation Neuromodulatory Effects (Analgesia, Anxiolysis) CB1_Receptor->Neuromodulation Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->FAAH Inhibition

Caption: FAAH signaling pathway and the mechanism of inhibition.

experimental_workflow start Start compound_prep Prepare serial dilutions of This compound & known inhibitors start->compound_prep enzyme_incubation Pre-incubate FAAH enzyme with compounds compound_prep->enzyme_incubation add_substrate Add fluorogenic substrate (AAMCA) enzyme_incubation->add_substrate measure_fluorescence Monitor fluorescence increase over time add_substrate->measure_fluorescence data_analysis Calculate % inhibition and determine IC50 and Ki values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining FAAH inhibitory activity.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-fluorobenzoic acid and morpholide, tailored for researchers, scientists, and drug development professionals. The presented data, summarized in clear, comparative tables, is supported by detailed experimental protocols for key methodologies.

Quantification of 3-Fluorobenzoic Acid

Several analytical techniques have been successfully validated for the determination of 3-fluorobenzoic acid in various matrices. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods for 3-Fluorobenzoic Acid Quantification

Method Instrumentation Sample Preparation Limit of Quantitation (LOQ) Linearity (R²) Recovery (%) Key Advantages Reference
GC-MS Gas Chromatograph coupled to a Mass SpectrometerSolid-Phase Extraction (SPE) and derivatization with BF₃·MeOH6-44 ng/LNot specified71-94High sensitivity for trace analysis[1][2]
RP-HPLC-UV Reverse-Phase High-Performance Liquid Chromatograph with UV detectorDilution in a suitable solvent mixture0.005 mg/mL (for morphine, indicative)> 0.99989.54–101.91 (for morphine, indicative)Fast analysis time (< 1 minute for some benzoic acids)[3][4][5]
UHPLC-MS/MS Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass SpectrometerDilution in water:acetonitrile0.09-14.1 ppbNot specifiedNot specifiedHigh selectivity and sensitivity, rapid analysis[6]
IC-MS Ion Chromatograph coupled to a Mass SpectrometerSolid-Phase Extraction (SPE)Not specifiedNot specified28-98Simultaneous analysis of multiple fluorobenzoic acids

Detailed Experimental Protocol: GC-MS for 3-Fluorobenzoic Acid

This protocol is based on a method for the ultra-trace analysis of fluorobenzoic acids in water samples.[1][7][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol followed by water.

  • Adjust the pH of the water sample.

  • Load 100 mL of the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the fluorobenzoic acids with a suitable solvent.

2. Derivatization

  • Evaporate the eluate to dryness.

  • Add BF₃·MeOH to the residue.

  • Heat the vial at 64°C for 24 hours to form the methyl esters of the fluorobenzoic acids.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantification of Morpholide

The quantification of morpholide, a cyclic secondary amine, often requires derivatization to improve its volatility and chromatographic behavior, especially for GC-based methods. LC-MS/MS provides a direct and highly sensitive alternative.

Comparison of Analytical Methods for Morpholide Quantification

Method Instrumentation Sample Preparation Limit of Quantitation (LOQ) Linearity (R²) Recovery (%) Key Advantages Reference
GC-MS (with derivatization) Gas Chromatograph coupled to a Mass SpectrometerDerivatization with sodium nitrite under acidic conditions to form N-nitrosomorpholine1.3-3.3 µg/kg (MDL)Not specified88.6–107.2High sensitivity and specificity[8][9]
HILIC-ESI-MS/MS Hydrophilic Interaction Liquid Chromatograph with Electrospray Ionization and Tandem Mass SpectrometryAcidified methanol extraction and centrifugation0.01 µg/gNot specified84-120No derivatization required, high throughput[10]
HPLC with Refractive Index Detection High-Performance Liquid Chromatograph with a Refractive Index DetectorDirect injection after dissolutionNot specifiedNot specifiedNot specifiedSuitable for higher concentrations, no chromophore needed[11]

Detailed Experimental Protocol: GC-MS for Morpholide (with Derivatization)

This protocol is adapted from a method for the determination of morpholine in food samples.[8][9]

1. Sample Preparation and Derivatization

  • Homogenize the sample.

  • Extract morpholine from the sample matrix using an appropriate solvent.

  • To a specific volume of the extract, add hydrochloric acid to create an acidic environment.

  • Add a solution of sodium nitrite to initiate the derivatization reaction, forming the volatile N-nitrosomorpholine.

  • Optimize reaction conditions such as temperature and time.

2. Liquid-Liquid Extraction

  • Extract the N-nitrosomorpholine derivative from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).

  • Collect the organic layer and concentrate it if necessary.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness) or similar mid-polarity column.[8]

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program: Start at 80°C, hold for a period, then ramp at a suitable rate to a final temperature (e.g., 245°C).[12]

  • Carrier Gas: Helium at a constant flow rate of 2 mL·min⁻¹.[8]

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the characteristic ions of N-nitrosomorpholine.

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of the analytical methods described above, in accordance with ICH guidelines.[13][14][15]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., GC-MS, HPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Analysis L->M

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the potency and modulating the pharmacokinetic properties of drug candidates.[1] When coupled with a benzoic acid moiety, it forms a versatile backbone for the development of bioactive molecules. The following sections detail the SAR of 2-morpholinobenzoic acid derivatives, offering a potential framework for understanding the role of substituents, including the 3-fluoro group, on the overall activity profile.

Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives

Recent research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[2][3][4][5] The following table summarizes the in vitro activity of a series of these compounds against the PC-PLC enzyme and cancer cell lines.

Compound IDR1R2 (on N-benzyl)PC-PLCBC Inhibition (% Activity Relative to Vehicle)Antiproliferative Activity (HCT116) IC50 (µM)Antiproliferative Activity (MDA-MB-231) IC50 (µM)
1a COOHH25.3 ± 3.4>50>50
1b COOH3-Cl10.7 ± 1.535.8 ± 1.241.9 ± 1.1
1c COOH4-Cl18.9 ± 2.1>50>50
1d COOH3-F15.6 ± 2.845.1 ± 1.3>50
2a CONHOHH20.1 ± 4.510.5 ± 1.112.3 ± 1.2
2b CONHOH3-Cl8.9 ± 1.85.8 ± 1.17.5 ± 1.1
2c CONHOH4-Cl15.4 ± 3.38.9 ± 1.110.1 ± 1.2
2d CONHOH3-F12.3 ± 2.57.2 ± 1.19.8 ± 1.1

Data extracted from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[2]

Key SAR Insights:

  • Acyl Group (R1): The replacement of the carboxylic acid (COOH) with a hydroxamic acid (CONHOH) group generally leads to a significant increase in antiproliferative activity.[2][5] This is likely due to the hydroxamic acid's ability to chelate the catalytic zinc ions in the active site of metalloenzymes like PC-PLC.[5]

  • Substitution on the N-benzyl Ring (R2): Halogen substitution on the N-benzyl ring influences both enzyme inhibition and antiproliferative potency.

    • A 3-chloro (3-Cl) or 3-fluoro (3-F) substituent consistently results in higher potency compared to the unsubstituted analog.[2]

    • The position of the halogen is crucial, with the 3-position generally being more favorable than the 4-position.[2]

  • Central Ring Substitution Pattern: The spatial arrangement of the morpholine and N-benzylamino groups on the benzoic acid ring is critical for activity. Studies have shown that a 1,2,5-relationship between the acyl group, morpholine, and N-benzylamine is generally optimal for PC-PLC inhibition.[2]

While no data is available for a 3-fluorobenzoic acid morpholide, the favorable effect of a 3-fluoro substituent on the N-benzyl ring in the 2-morpholinobenzoic acid series suggests that a fluorine at the 3-position of the core benzoic acid ring could also be a beneficial modification. The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid (or the chelating ability of a hydroxamic acid) and modulate binding interactions with the target protein.

Experimental Protocols

The inhibitory activity of the compounds against Bacillus cereus PC-PLC (PC-PLCBC) is determined using a chromogenic assay.[2]

  • Materials:

    • PC-PLCBC enzyme

    • Chromogenic substrate (e.g., p-nitrophenylphosphorylcholine)

    • Assay buffer (e.g., Tris-HCl buffer with ZnCl2 and Triton X-100)

    • Test compounds dissolved in DMSO

  • Procedure:

    • The test compound is pre-incubated with the PC-PLCBC enzyme in the assay buffer.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The absorbance of the product (e.g., p-nitrophenol) is measured spectrophotometrically at a specific wavelength (e.g., 410 nm) over time.

    • The percentage of enzyme activity relative to a vehicle control (DMSO) is calculated.

The effect of the compounds on cancer cell proliferation is assessed by measuring the incorporation of 3H-thymidine into newly synthesized DNA.[2]

  • Cell Lines:

    • HCT116 (colorectal cancer)

    • MDA-MB-231 (triple-negative breast cancer)

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • 3H-thymidine is added to the wells for the final hours of incubation (e.g., 6 hours).

    • The cells are harvested, and the amount of incorporated 3H-thymidine is measured using a scintillation counter.

    • IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from dose-response curves.

Visualizing Molecular Interactions and Pathways

To better understand the structure-activity relationships and the biological context of these compounds, the following diagrams are provided.

SAR_of_2_Morpholinobenzoic_Acid_Derivatives cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 2-Morpholinobenzoic Acid R1 R1: Acyl Group - COOH - CONHOH Scaffold->R1 influences R2 R2: N-benzyl Substituent - H - 3-Cl - 4-Cl - 3-F Scaffold->R2 influences Ring Ring Position - 1,2,5 vs 1,2,4 Scaffold->Ring influences Activity PC-PLC Inhibition Antiproliferative Activity R1->Activity R2->Activity Ring->Activity

Caption: Key structural modifications influencing the biological activity of 2-morpholinobenzoic acid derivatives.

PC_PLC_Signaling_Pathway PC Phosphatidylcholine PCPLC PC-PLC PC->PCPLC hydrolyzes DAG Diacylglycerol (DAG) PCPLC->DAG Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PCPLC inhibits PKC PKC DAG->PKC activates Proliferation Cell Proliferation PKC->Proliferation promotes

Caption: Simplified signaling pathway involving PC-PLC and its inhibition by 2-morpholinobenzoic acid derivatives.

Conclusion and Future Directions

The SAR studies of 2-morpholinobenzoic acid derivatives provide a solid foundation for the design of new analogs with improved potency and selectivity. The consistent positive impact of a 3-halo substituent on the N-benzyl ring suggests that incorporating a fluorine atom at the 3-position of the core benzoic acid ring is a promising strategy. Future studies should synthesize and evaluate 3-fluorobenzoic acid morpholide derivatives, both with and without the N-benzylamino group, to directly assess the contribution of this specific fluorine substitution. A direct comparison of 2-fluoro, 3-fluoro, and 4-fluoro analogs would be particularly valuable in elucidating the electronic and steric effects of fluorine position on biological activity. Such studies will be instrumental in advancing the development of this class of compounds as potential therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Fluorobenzoic acid, morpholide, a substituted benzamide likely synthesized from 3-fluorobenzoic acid and morpholine. The waste product should be considered a hazardous chemical, potentially containing unreacted starting materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Identification and Data Presentation

The waste containing this compound should be treated as a mixture of the final product and potentially unreacted 3-Fluorobenzoic acid and Morpholine. Below is a summary of the known hazards associated with the likely components of the waste stream.

Chemical ComponentCAS NumberKey HazardsDisposal Considerations
3-Fluorobenzoic Acid 455-38-9Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of as hazardous waste. Avoid release to the environment.
Morpholine 110-91-8Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[1][2][3][4]Dispose of as hazardous waste. Do not wash into the sewer system.[1][2] Keep away from ignition sources.[1][2][5]
(3-fluorophenyl)(morpholino)methanone N/ALikely to be an irritant and potentially harmful if swallowed, based on similar substituted benzamides.Treat as a hazardous chemical waste. Follow local, regional, and national regulations for disposal.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. This should be done through a licensed and approved waste disposal company.

Experimental Protocol for Laboratory-Scale Waste Neutralization and Disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including any contaminated materials (e.g., filter paper, silica gel), in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • Do not mix this waste with other incompatible waste streams.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[6]

    • For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

    • Place the absorbent material into the sealed hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated during and after the cleanup.

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2][4]

    • Arrange for the pickup and disposal of the hazardous waste container by a certified chemical waste management company.

    • Ensure all local, regional, and national regulations for hazardous waste disposal are strictly followed.[7] It is the responsibility of the waste generator to classify the waste correctly.[6]

    • Never dispose of this compound, or its related waste down the drain or in the regular trash.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is there a spill? C->D E Follow Spill Management Protocol D->E Yes F Store Sealed Container in a Cool, Dry, Ventilated Area D->F No E->C G Arrange for Pickup by a Certified Waste Disposal Company F->G H Document Waste for Disposal G->H I Final Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzoic acid, morpholide
Reactant of Route 2
Reactant of Route 2
3-Fluorobenzoic acid, morpholide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.